Product packaging for Impromidine Hydrochloride(Cat. No.:CAS No. 65573-02-6)

Impromidine Hydrochloride

Katalognummer: B1222721
CAS-Nummer: 65573-02-6
Molekulargewicht: 430.8 g/mol
InChI-Schlüssel: HNQSXVXPLCRZNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

See also: Impromidine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26Cl3N7S B1222721 Impromidine Hydrochloride CAS No. 65573-02-6

Eigenschaften

CAS-Nummer

65573-02-6

Molekularformel

C14H26Cl3N7S

Molekulargewicht

430.8 g/mol

IUPAC-Name

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;trihydrochloride

InChI

InChI=1S/C14H23N7S.3ClH/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12;;;/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18);3*1H

InChI-Schlüssel

HNQSXVXPLCRZNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl

Andere CAS-Nummern

65573-02-6

Verwandte CAS-Nummern

55273-05-7 (Parent)

Synonyme

Hydrochloride, Impromidine
Impromidine
Impromidine Hydrochloride
Impromidine Oxalate (1:2)
Impromidine Trihydrochloride
SK and F 92676
SK and F-92676
SK and F92676
SKF 92676
SKF-92676
SKF92676
Trihydrochloride, Impromidine

Herkunft des Produkts

United States

Foundational & Exploratory

Impromidine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine hydrochloride is a potent and highly selective histamine (B1213489) H₂ receptor agonist, a class of compounds pivotal in the study of gastric acid secretion and the broader physiological roles of the H₂ receptor. This technical guide provides an in-depth overview of the discovery of Impromidine, a plausible synthetic route based on analogous chemical syntheses, and a detailed exploration of its mechanism of action through the Gαs signaling pathway. Furthermore, this document outlines key experimental protocols for the characterization of Impromidine's pharmacological profile, including binding affinity and functional agonist activity assays. Quantitative data from various studies are summarized for comparative analysis.

Discovery and Historical Context

Impromidine, also known as SK&F 92676, was first reported in 1978 by Durant and colleagues.[1] Their research identified Impromidine as a powerful and specific agonist at histamine H₂ receptors, distinguishing it from histamine's broader activity at other histamine receptor subtypes.[1] This discovery provided a valuable pharmacological tool to selectively probe the function of H₂ receptors, particularly their role in stimulating gastric acid secretion.[2] Its development was a significant step in understanding the structure-activity relationships of histamine H₂ receptor ligands.

Plausible Chemical Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not extensively published, a plausible synthetic route can be constructed based on the known synthesis of structurally related guanidine-containing compounds and histamine H₂ receptor agonists. The core of the synthesis involves the construction of the substituted guanidine (B92328) moiety by coupling two different imidazole-containing side chains.

A likely approach would involve the reaction of two key precursor amines with a thiourea (B124793) derivative, followed by desulfurization to form the guanidine.

Precursor Molecules:

  • Precursor A: 3-(1H-imidazol-4-yl)propan-1-amine

  • Precursor B: 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethan-1-amine

  • Guanylating Agent: A suitable thiourea derivative, for example, a protected S-methylisothiourea.

Plausible Synthesis Steps:

  • Synthesis of Precursor A: This can be achieved through standard methods for the alkylation of imidazole (B134444).

  • Synthesis of Precursor B: This involves the reaction of 4-(chloromethyl)-5-methyl-1H-imidazole with cysteamine.

  • Formation of the Thiourea Intermediate: Precursor A is reacted with a protected S-methylisothiourea derivative to form an intermediate isothiourea.

  • Guanidine Formation: The intermediate isothiourea is then reacted with Precursor B. This is a nucleophilic substitution reaction where the amino group of Precursor B displaces the S-methyl group of the isothiourea, forming the guanidine core of Impromidine. This reaction is often facilitated by a thiophilic agent, such as a mercury (II) or copper (II) salt, to activate the thiourea for displacement.[3]

  • Deprotection and Salt Formation: Any protecting groups used on the imidazole rings are removed. The final product is then treated with hydrochloric acid to form the stable this compound salt, which can be purified by recrystallization.

Mechanism of Action: The Histamine H₂ Receptor Signaling Pathway

Impromidine exerts its effects by acting as an agonist at the histamine H₂ receptor, which is a G-protein coupled receptor (GPCR).[4] The H₂ receptor is primarily coupled to the Gαs stimulatory G-protein.[5][6]

Histamine H2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Impromidine Impromidine H2_Receptor Histamine H2 Receptor Impromidine->H2_Receptor Binds to G_Protein Gαsβγ H2_Receptor->G_Protein Activates G_alpha_s_GTP Gαs-GTP G_Protein->G_alpha_s_GTP Dissociates to Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to G_alpha_s_GTP->Adenylyl_Cyclase Activates ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA_active->Cellular_Response Phosphorylates target proteins

Caption: Histamine H₂ Receptor Signaling Pathway.

Upon binding of Impromidine to the H₂ receptor, the following cascade is initiated:

  • Receptor Activation: Impromidine binding induces a conformational change in the H₂ receptor.

  • G-Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαs) of the associated G-protein.[7]

  • G-Protein Dissociation: The Gαs-GTP complex dissociates from the βγ-subunits.

  • Adenylyl Cyclase Activation: The Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[8]

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[8][9]

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.[10]

  • Cellular Response: Activated PKA then phosphorylates various downstream target proteins, leading to the final cellular response, such as the stimulation of the proton pump (H⁺/K⁺-ATPase) in gastric parietal cells, resulting in increased gastric acid secretion.[4]

Experimental Protocols for Pharmacological Characterization

A comprehensive characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency and efficacy, and physiological effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Start Start: Impromidine HCl Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine Potency - EC50 & Efficacy - Emax) Binding_Assay->Functional_Assay Characterize Function Animal_Model Animal Model (e.g., Dog with Heidenhain pouch) Functional_Assay->Animal_Model Validate in vivo Physiological_Assay Gastric Acid Secretion Assay (Measure physiological response) Animal_Model->Physiological_Assay End End: Pharmacological Profile Physiological_Assay->End

Caption: Experimental workflow for Impromidine characterization.

In Vitro Assays

This assay measures the affinity of Impromidine for the H₂ receptor.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of Impromidine for the H₂ receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H₂ receptor (e.g., CHO-K1 or HEK293 cells).[11][12]

    • Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled H₂ receptor antagonist (e.g., [³H]-tiotidine) and increasing concentrations of unlabeled this compound.[12]

    • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Impromidine concentration. The IC₅₀ (concentration of Impromidine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

This functional assay measures the ability of Impromidine to stimulate the production of the second messenger cAMP.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Impromidine as an H₂ receptor agonist.

  • Methodology:

    • Cell Culture: Use a cell line expressing the H₂ receptor (e.g., HEK293 or CHO cells).

    • Stimulation: Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell Lysis: Lyse the cells to release the intracellular cAMP.

    • cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[1][13]

    • Data Analysis: Plot the cAMP concentration against the logarithm of the Impromidine concentration. The EC₅₀ (concentration of Impromidine that produces 50% of the maximal response) and the Eₘₐₓ (maximal response) are determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Assay

This in vivo assay directly measures the physiological effect of Impromidine on gastric acid secretion.

  • Objective: To quantify the dose-dependent stimulation of gastric acid secretion by Impromidine.

  • Methodology:

    • Animal Model: Use conscious dogs surgically prepared with a Heidenhain pouch, which is an isolated portion of the stomach that allows for the collection of pure gastric juice.[14][15]

    • Drug Administration: Administer this compound intravenously at various infusion rates.

    • Sample Collection: Collect gastric juice from the Heidenhain pouch at regular intervals.

    • Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standard base (e.g., NaOH).

    • Data Analysis: Calculate the acid output (mmol H⁺/unit time) and plot it against the dose or infusion rate of Impromidine to generate a dose-response curve.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Potency and Efficacy of Impromidine

ParameterValueAssay SystemReference
EC₅₀ 3.7 nMGuinea pig atrium (chronotropic response)Durant et al. (1978)
Relative Potency ~50x HistamineGuinea pig atrium (chronotropic response)Durant et al. (1978)
EC₅₀ 0.26 x 10⁻⁸ mol/kg/hrHeidenhain pouch dog (gastric acid secretion)McIsaac et al. (1981)

Table 2: In Vivo Effects of Impromidine on Gastric Acid Secretion

SpeciesDoseEffectReference
Human 10 µg/kg/hr (IV infusion)Significant increase in gastric acid outputMcIsaac et al. (1981)
Dog 0.05-1.6 x 10⁻⁸ mol/kg/hrDose-dependent increase in gastric acid secretionMcIsaac et al. (1981)

Conclusion

This compound remains a cornerstone tool for the study of histamine H₂ receptors. Its high potency and selectivity have been instrumental in elucidating the physiological and pathological roles of this receptor, particularly in the context of gastric acid secretion. The plausible synthetic route outlined, based on established chemical principles for guanidine synthesis, provides a framework for its potential laboratory-scale preparation. The detailed mechanism of action through the Gαs signaling pathway and the standardized experimental protocols for its characterization offer a comprehensive guide for researchers in pharmacology and drug development. The quantitative data presented underscore its significant potency as an H₂ receptor agonist. Further research into the synthesis of novel analogs based on the Impromidine scaffold may lead to the development of new therapeutic agents with tailored pharmacological profiles.

References

An In-depth Technical Guide to the Mechanism of Action of Impromidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine (B1671804) Hydrochloride is a potent and highly specific histamine (B1213489) H₂ receptor agonist.[1][2] This technical guide delineates the molecular mechanism of action of Impromidine Hydrochloride, its pharmacodynamics, and the experimental methodologies used to characterize its activity. The document provides a comprehensive overview of its interaction with the H₂ receptor, the subsequent intracellular signaling cascades, and its physiological effects, particularly on gastric acid secretion and cardiac function. Quantitative pharmacological data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Histamine H₂ Receptor Agonism

This compound's primary mechanism of action is the selective activation of the histamine H₂ receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3] Unlike the endogenous ligand histamine, which also activates H₁, H₃, and H₄ receptors, Impromidine exhibits a high degree of specificity for the H₂ receptor subtype. This specificity makes it a valuable pharmacological tool for elucidating the physiological roles of the H₂ receptor.

Molecular Interaction with the H₂ Receptor

Structural analysis of Impromidine and its analogues suggests that a protonated amidine group linked by a three-carbon chain to a tautomeric imidazole (B134444) ring is crucial for its agonist activity.[3] A second imidazole-containing side chain is thought to contribute significantly to the molecule's high affinity for the H₂ receptor.[3] Upon binding, Impromidine induces a conformational change in the H₂ receptor, initiating downstream signaling.

Post-Receptor Signaling Cascade

The histamine H₂ receptor is canonically coupled to the stimulatory G protein, Gs. Activation of the H₂ receptor by Impromidine leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a physiological response.

Gs_signaling impromidine Impromidine h2r Histamine H₂ Receptor impromidine->h2r Binds to g_protein Gs Protein (αβγ) h2r->g_protein Activates g_alpha Gαs-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Activates camp cAMP ac->camp atp ATP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., H⁺/K⁺-ATPase activation) pka->cellular_response Phosphorylates targets

Figure 1: H₂ Receptor Gs Signaling Pathway

Pharmacodynamics of this compound

The pharmacodynamic effects of Impromidine are a direct consequence of H₂ receptor activation in various tissues.

Gastric Acid Secretion

In the parietal cells of the gastric mucosa, H₂ receptor activation is a primary stimulus for gastric acid secretion. Impromidine is a potent secretagogue, inducing a dose-dependent increase in gastric acid output.[4][5] This effect is competitively antagonized by H₂ receptor antagonists such as cimetidine (B194882).[1][6]

Cardiovascular Effects

Impromidine also exerts effects on the cardiovascular system. In human ventricular myocardium, it acts as a partial agonist at the H₂ receptor, leading to a positive inotropic effect (increased force of contraction).[5][7] However, the maximal response is significantly less than that of histamine.[5][7] In some vascular beds, H₂ receptor activation can lead to vasodilation.[8]

Other Effects

H₂ receptors are also present on other cell types, such as mast cells, where their activation can inhibit histamine release in a negative feedback loop.[9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's activity.

ParameterSpeciesTissue/SystemValueReference(s)
ED₅₀ (Gastric Acid Secretion)DogIn vivo (Heidenhain pouch)0.26 ± 0.029 x 10⁻⁸ mol/kg/hr[10]
3.8 nmol/kg/hr[6]
ManIn vivo0.39-6.22 x 10⁻⁸ mol/kg/hr (infusion range)[10]
ED₅₀ (Heart Rate)DogIn vivo5.6 nmol/kg/hr[6]
Antagonist pA₂ (Cimetidine vs. Impromidine)DogGastric Acid Secretion5.99[6]
DogHeart Rate6.03[6]
DogSystolic Blood Pressure6.32[6]
Antagonist ID₅₀ (Cimetidine vs. Impromidine)ManGastric Acid Secretion0.63 ± 0.085 x 10⁻⁶ mol/kg/hr[10]
Antagonist ID₅₀ (Tiotidine vs. Impromidine)DogGastric Acid Secretion0.012 ± 0.002 x 10⁻⁶ mol/kg/hr[10]

Note: Direct binding affinity constants (Ki/Kd) for Impromidine are not widely reported, potentially due to challenges with radiolabeled Impromidine in binding assays, which can exhibit high non-specific binding.[11]

Experimental Protocols

The characterization of Impromidine's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assay (Principle)

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. While specific data for Impromidine is scarce, the general protocol involves incubating cell membranes expressing the H₂ receptor with a radiolabeled H₂ antagonist (e.g., [³H]-tiotidine) in the presence of varying concentrations of unlabeled Impromidine. The amount of radioligand displaced by Impromidine is measured, allowing for the calculation of its inhibitory constant (Ki), which reflects its binding affinity.

binding_assay membranes H₂ Receptor-Expressing Cell Membranes incubation Incubation membranes->incubation radioligand Radiolabeled H₂ Antagonist (e.g., [³H]-tiotidine) radioligand->incubation impromidine Unlabeled Impromidine (Varying Concentrations) impromidine->incubation separation Separation of Bound and Free Ligand (Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC₅₀ → Ki) quantification->analysis

Figure 2: Radioligand Binding Assay Workflow
cAMP Accumulation Assay (Principle)

This functional assay measures the ability of an agonist to stimulate the production of cAMP. Cells expressing the H₂ receptor are treated with Impromidine at various concentrations. The reaction is then stopped, and the cells are lysed. The amount of cAMP in the cell lysate is quantified, typically using a competitive immunoassay (e.g., HTRF or ELISA). The results are used to generate a dose-response curve from which the EC₅₀ and Eₘₐₓ values can be determined.

camp_assay cells H₂ Receptor-Expressing Cells incubation Incubation cells->incubation impromidine Impromidine (Varying Concentrations) impromidine->incubation lysis Cell Lysis incubation->lysis quantification cAMP Quantification (e.g., HTRF, ELISA) lysis->quantification analysis Data Analysis (EC₅₀, Eₘₐₓ) quantification->analysis

Figure 3: cAMP Accumulation Assay Workflow
In Vivo Gastric Acid Secretion Measurement (Methodology)

In studies involving conscious dogs with gastric fistulas or in human volunteers, Impromidine is administered via continuous intravenous infusion at escalating doses.[6] Gastric juice is collected at regular intervals, and the volume and acid concentration are measured. The acid output is then calculated. To determine the mechanism of action, these experiments can be repeated with the co-administration of a selective H₂ antagonist like cimetidine to demonstrate competitive inhibition.[1][6]

Conclusion

This compound is a powerful pharmacological agent characterized by its potent and specific agonist activity at the histamine H₂ receptor. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to pronounced physiological effects such as the stimulation of gastric acid secretion and modulation of cardiovascular function. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating the intricate pharmacology of this compound.

References

The Structure-Activity Relationship of Impromidine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular architecture and pharmacological activity of Impromidine, a potent histamine (B1213489) H2 receptor agonist.

Impromidine Hydrochloride is a highly potent and selective agonist of the histamine H2 receptor, a key target in regulating gastric acid secretion. Its unique chemical structure, featuring a substituted guanidine (B92328) core, has been the subject of extensive structure-activity relationship (SAR) studies aimed at elucidating the molecular determinants of its potent agonist activity. This technical guide provides a comprehensive overview of the SAR of Impromidine and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support further research and drug development in this area.

Core Structural Features and Pharmacological Activity

Impromidine's structure is characterized by a central, strongly basic guanidine group substituted with two distinct imidazole-containing side chains.[1] SAR studies have revealed that specific structural motifs are critical for its potent agonistic activity at the H2 receptor.

A pivotal finding is the essential nature of a protonated amidine group within the guanidine moiety, linked by a three-carbon atom chain to a tautomeric imidazole (B134444) ring, for eliciting an agonist response.[1] The second imidazole-containing side chain is understood to primarily contribute to the molecule's affinity for the H2 receptor.[1] This modular nature of Impromidine's structure has allowed researchers to systematically modify each component—the guanidine group and both side chains—to probe their influence on pharmacological activity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative pharmacological data for Impromidine and a selection of its key analogs, providing insights into the impact of structural modifications on H2 receptor agonism. The data is primarily derived from functional assays on the guinea pig atrium, a classic model for assessing H2 receptor activity.

CompoundR¹ GroupR² GroupAgonist Potency (Relative to Histamine)pD₂
Impromidine 3-(1H-imidazol-4-yl)propyl2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl9.07.95
Analog 1 3-(1H-imidazol-4-yl)propylMethyl0.36.45
Analog 2 Methyl2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl<0.01-
Analog 3 3-(1H-imidazol-4-yl)propyl3-(1H-imidazol-4-yl)propyl1.07.0
Analog 4 2-(1H-imidazol-4-yl)ethyl2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl0.36.5
Analog 5 4-(1H-imidazol-4-yl)butyl2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl0.16.0

Experimental Protocols

The characterization of Impromidine and its analogs has relied on a combination of in vitro functional assays and radioligand binding studies. Below are detailed methodologies for key experiments.

Histamine H2 Receptor Functional Assay in Isolated Guinea Pig Atrium

This assay is a cornerstone for determining the agonist or antagonist activity of compounds at the H2 receptor by measuring changes in the spontaneous beating rate of the guinea pig right atrium.

Methodology:

  • Tissue Preparation: Male guinea pigs (250-350g) are euthanized by cervical dislocation. The heart is rapidly excised, and the right atrium is dissected and mounted in an organ bath containing Krebs-Henseleit solution at 32°C, continuously gassed with 95% O₂ and 5% CO₂.

  • Apparatus: The atrium is connected to an isometric force transducer to record the rate of contraction.

  • Experimental Procedure:

    • The preparation is allowed to equilibrate for 60 minutes.

    • Cumulative concentration-response curves are generated by adding the test compound in increasing concentrations to the organ bath.

    • The increase in the atrial rate is measured and expressed as a percentage of the maximum response to histamine.

    • For antagonists, a fixed concentration is added before the cumulative addition of an agonist like histamine to determine the antagonist's potency (pA₂ value).

  • Data Analysis: Agonist potency is expressed as the pD₂ value (-log EC₅₀), and the intrinsic activity is compared to that of histamine.

Radioligand Binding Assay for Histamine H2 Receptor

This assay is employed to determine the binding affinity (Ki) of a compound for the H2 receptor.

Methodology:

  • Membrane Preparation: A tissue source rich in H2 receptors (e.g., guinea pig cerebral cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Assay Components:

    • Radioligand: A tritiated H2 antagonist, such as [³H]-tiotidine, is commonly used.

    • Test Compound: The compound of interest at various concentrations.

    • Non-specific Binding Control: A high concentration of a known H2 ligand (e.g., unlabeled tiotidine) is used to determine non-specific binding.

  • Incubation: The membrane preparation, radioligand, and test compound are incubated together at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is determined from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by Impromidine and a typical experimental workflow for its characterization.

G Histamine H2 Receptor Signaling Pathway Impromidine Impromidine H2R Histamine H2 Receptor Impromidine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylates targets leading to

Caption: Histamine H2 Receptor Signaling Pathway.

G Experimental Workflow for Impromidine Analog Characterization cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Impromidine Analogs Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification BindingAssay Radioligand Binding Assay (Determine Ki) Purification->BindingAssay FunctionalAssay Functional Assay (Guinea Pig Atrium - Determine pD2, Intrinsic Activity) Purification->FunctionalAssay SAR_Analysis Structure-Activity Relationship Analysis BindingAssay->SAR_Analysis FunctionalAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for Impromidine Analog Characterization.

Conclusion

The structure-activity relationship of this compound is well-defined, with the guanidine core and the dual imidazole side chains playing distinct and crucial roles in its potent and selective H2 receptor agonism. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on novel H2 receptor modulators. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding the mechanism of action and the process of analog characterization. Further exploration of the chemical space around the Impromidine scaffold, guided by the established SAR principles, may lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

Impromidine Hydrochloride: A Partial Agonist on Ventricular Myocardium - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) hydrochloride is a potent and selective histamine (B1213489) H2 receptor agonist that has been a subject of significant research in cardiovascular pharmacology. This technical guide provides a comprehensive overview of the effects of impromidine on the ventricular myocardium, with a specific focus on its characterization as a partial agonist. Understanding the nuanced interaction of impromidine with cardiac H2 receptors is crucial for researchers exploring novel inotropic agents and for drug development professionals evaluating the therapeutic potential and safety profile of H2 receptor-targeted compounds. This document synthesizes key findings from seminal studies, presenting quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathway to facilitate a deeper understanding of impromidine's cardiac pharmacology.

Data Presentation: Inotropic Effects of Impromidine on Human Ventricular Myocardium

The following table summarizes the quantitative data on the inotropic effects of Impromidine Hydrochloride compared to the full agonist, histamine, on isolated human ventricular preparations. The data is primarily derived from the foundational study by English et al. (1986).

AgonistPotency (pD2 / -log EC50 M)Maximal Response (Emax) (% of Histamine Max)AntagonistAntagonist Concentration (M)Effect of Antagonist
Impromidine Similar to HistamineMarkedly and significantly less than HistamineCimetidine1 x 10-5Inhibition of positive inotropic response[1]
Histamine Similar to Impromidine100%Cimetidine1 x 10-5Rightward shift of concentration-response curve[1]
Impromidine Not ApplicableNot ApplicableMepyramineNot SpecifiedNo effect on responses to histamine[1]
Isoprenaline Not ApplicableNot ApplicableImpromidine1 x 10-4No inhibition of responses to isoprenaline[1]

Note: Specific pD2 and Emax values were not explicitly provided in the primary source's abstract, but the relative effects are clearly stated.

Experimental Protocols

The following section details the methodologies employed in the key experiments that characterized the effects of impromidine on ventricular myocardium.

Isolated Human Ventricular Myocardium Preparation
  • Tissue Source: Left ventricular preparations were obtained from human hearts.[1] The use of human tissue provides high translational relevance for the findings.

  • Dissection: Trabeculae or papillary muscles were dissected from the left ventricle. These preparations are thin enough to allow for adequate oxygen and nutrient diffusion in an organ bath setting.

  • Mounting: The isolated muscle strips were mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2 to maintain physiological pH and oxygenation. The solution was maintained at a constant temperature, typically 37°C.

  • Stimulation: The preparations were electrically stimulated at a fixed frequency, commonly 1 Hz, to ensure regular contractions.[1]

Measurement of Inotropic Effects
  • Force Transducer: The force of contraction of the muscle strips was measured isometrically using a force-displacement transducer.

  • Data Acquisition: The output from the transducer was amplified and recorded on a chart recorder or a digital data acquisition system.

  • Experimental Procedure:

    • After an equilibration period, a baseline contractile force was established.

    • Cumulative concentration-response curves were generated by adding increasing concentrations of the agonist (impromidine or histamine) to the organ bath.

    • The steady-state contractile force was recorded at each concentration.

    • For antagonist studies, the preparations were pre-incubated with the antagonist (e.g., cimetidine) for a specific period before generating the agonist concentration-response curve.[1]

Adenylate Cyclase Activity Assay
  • Tissue Preparation: Particulate sarcolemmal membrane preparations were isolated from human papillary muscles.[2] This is achieved through a series of homogenization and centrifugation steps to enrich for the cell membrane fraction where the H2 receptors and adenylate cyclase are located.

  • Assay Conditions: The membrane preparations were incubated with ATP (the substrate for adenylate cyclase) and the agonist of interest (e.g., impromidine, isoproterenol) in a buffered solution.

  • Measurement: The rate of cyclic AMP (cAMP) production was determined, typically using radioimmunoassay or other sensitive detection methods. This assay directly measures the activation of a key enzyme in the H2 receptor signaling pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of impromidine in ventricular myocytes and a typical experimental workflow for assessing its inotropic effects.

Impromidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Impromidine Impromidine H2_Receptor Histamine H2 Receptor Impromidine->H2_Receptor Binds to G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Leads to Contraction Increased Myocardial Contraction Ca_Influx->Contraction Results in

Caption: Signaling pathway of Impromidine in ventricular myocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Human Ventricular Myocardium (Trabeculae) Mounting Mount in Organ Bath (Tyrode's, 37°C, 1Hz stimulation) Tissue_Isolation->Mounting Equilibration Equilibrate to Stable Baseline Contraction Mounting->Equilibration Agonist_Addition Add Cumulative Concentrations of Impromidine/Histamine Equilibration->Agonist_Addition Antagonist_Preincubation (Optional) Pre-incubate with Antagonist (e.g., Cimetidine) Equilibration->Antagonist_Preincubation Data_Recording Record Isometric Force of Contraction Agonist_Addition->Data_Recording Antagonist_Preincubation->Agonist_Addition CRC_Generation Generate Concentration- Response Curves Data_Recording->CRC_Generation Parameter_Determination Determine Potency (EC50) and Efficacy (Emax) CRC_Generation->Parameter_Determination Comparison Compare Impromidine vs. Histamine Parameter_Determination->Comparison

Caption: Experimental workflow for assessing inotropic effects.

Conclusion

The evidence strongly supports the classification of this compound as a partial agonist at histamine H2 receptors in the human ventricular myocardium.[1] It elicits a positive inotropic effect, though with a lower maximal response compared to the full agonist, histamine.[1] This action is mediated through the canonical H2 receptor-G-protein-adenylate cyclase signaling cascade, leading to an increase in intracellular cAMP and subsequently enhanced myocardial contractility. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular pharmacology. Further investigation into the precise molecular determinants of impromidine's partial agonism could yield valuable insights for the design of novel cardiac therapeutics with tailored efficacy and safety profiles.

References

An In-depth Technical Guide to the Pharmacological Profile of Impromidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine (B1671804) Hydrochloride is a potent and highly specific histamine (B1213489) H2 receptor agonist. Historically, it has served as a valuable pharmacological tool for investigating the physiological roles of the H2 receptor, particularly in gastric acid secretion and cardiovascular function. This document provides a comprehensive overview of the pharmacological profile of Impromidine Hydrochloride, including its mechanism of action, receptor binding characteristics, and effects observed in key in vitro and in vivo experimental models. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are provided to support further research and drug development endeavors.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the potent and selective activation of the histamine H2 receptor.[1][2][3] The H2 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, couples to the stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response. In gastric parietal cells, this pathway culminates in the stimulation of the H+/K+ ATPase proton pump, resulting in gastric acid secretion. In cardiac myocytes, activation of this pathway contributes to positive chronotropic and inotropic effects.

Signaling Pathway Diagram

Impromidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Impromidine Impromidine H2R Histamine H2 Receptor Impromidine->H2R binds Gs Gs Protein (α, β, γ) H2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Gastric Acid Secretion, Increased Heart Rate) PKA->Response phosphorylates targets leading to

Caption: Histamine H2 Receptor Signaling Pathway Activated by Impromidine.

Receptor Binding Profile

Impromidine is characterized by its high affinity and selectivity for the histamine H2 receptor. While it is a potent H2 agonist, it also exhibits activity at other histamine receptor subtypes, albeit with different pharmacological effects.

ReceptorActivityAffinity (Ki)Reference
H2 Potent AgonistData not available[1][2][3]
H1 AntagonistData not availableIUPHAR/BPS Guide
H3 AgonistData not availableIUPHAR/BPS Guide
H4 AgonistData not availableIUPHAR/BPS Guide

In Vitro Pharmacology

The effects of Impromidine have been extensively studied in isolated tissue preparations, providing valuable insights into its receptor-specific actions.

Isolated Guinea Pig Atria

In isolated, spontaneously beating guinea pig atria, Impromidine produces a concentration-dependent increase in both the rate and force of contraction.[4] These positive chronotropic and inotropic effects are mediated by H2 receptors and can be competitively antagonized by H2 receptor antagonists such as cimetidine.

ParameterEffectPotency
Atrial RateIncreaseData not available
Contractile ForceIncreaseData not available
Isolated Guinea Pig Papillary Muscle

Studies on isolated guinea pig papillary muscle have shown that Impromidine exerts a positive inotropic effect.[5] Interestingly, in this preparation, Impromidine acts as a partial agonist, producing a maximal response that is lower than that of histamine.

ParameterEffectRelative Potency (vs. Histamine)Maximal Response (vs. Histamine)
Inotropic EffectPositive~35x more potent~81%

In Vivo Pharmacology

In vivo studies have been crucial in defining the physiological effects of Impromidine, particularly on gastric acid secretion and cardiovascular parameters.

Canine Model of Gastric Acid Secretion

In conscious dogs equipped with gastric fistulas, Impromidine is a potent stimulant of gastric acid and pepsin secretion.[6] Its effects are dose-dependent and can be competitively inhibited by H2 receptor antagonists.

ParameterEffectED50Relative Potency (vs. Histamine)
Gastric Acid SecretionStimulation3.8 nmol/kg/hr~38x more potent
Heart RateIncrease5.6 nmol/kg/hr~30x more potent
Systolic Blood PressureDecreaseData not availableData not available

Experimental Protocols

Radioligand Binding Assay for Histamine Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to histamine receptors expressed in cell membranes.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis node1 Cells expressing histamine receptor node2 Homogenization node1->node2 node3 Centrifugation node2->node3 node4 Resuspend membrane pellet node3->node4 node5 Incubate membranes with radioligand (e.g., [3H]-tiotidine for H2) and varying concentrations of Impromidine node6 Separate bound and free radioligand via filtration node5->node6 node7 Quantify bound radioactivity using liquid scintillation counting node6->node7 node8 Generate competition binding curves node9 Calculate IC50 node8->node9 node10 Determine Ki using the Cheng-Prusoff equation node9->node10

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells engineered to express the desired histamine receptor subtype (H1, H2, H3, or H4).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2), and a range of concentrations of this compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Data Analysis:

    • Measure the radioactivity retained on each filter using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the Impromidine concentration to generate a competition curve.

    • Determine the concentration of Impromidine that inhibits 50% of the specific radioligand binding (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Langendorff-Perfused Guinea Pig Heart

This ex vivo model is used to assess the direct cardiac effects of this compound independent of systemic influences.

Langendorff_Heart_Protocol cluster_prep Heart Preparation cluster_perfusion Perfusion and Data Acquisition cluster_analysis Data Analysis node1 Anesthetize guinea pig and administer heparin node2 Excise the heart node1->node2 node3 Cannulate the aorta node2->node3 node4 Mount on Langendorff apparatus node3->node4 node5 Initiate retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2) node6 Allow for stabilization period node5->node6 node7 Administer Impromidine in a cumulative concentration-response manner node6->node7 node8 Record cardiac parameters (e.g., heart rate, contractile force) node7->node8 node9 Generate concentration-response curves node10 Determine EC50 and maximal response node9->node10

Caption: Experimental Workflow for the Isolated Langendorff-Perfused Heart.

Methodology:

  • Heart Isolation and Mounting:

    • Anesthetize a guinea pig and administer an anticoagulant (heparin).

    • Perform a thoracotomy and rapidly excise the heart.

    • Immediately place the heart in ice-cold Krebs-Henseleit buffer.

    • Identify the aorta and cannulate it.

    • Mount the cannulated heart on the Langendorff apparatus.

  • Perfusion and Stabilization:

    • Initiate retrograde perfusion through the aorta with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution at a constant pressure.

    • Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of cardiac function is achieved.

  • Drug Administration and Data Recording:

    • Introduce this compound into the perfusion solution at cumulatively increasing concentrations.

    • Continuously record cardiac parameters such as heart rate (from ECG or pressure tracings) and left ventricular developed pressure (using an intraventricular balloon).

  • Data Analysis:

    • Express the changes in heart rate and contractile force as a percentage of the baseline values.

    • Plot the responses against the logarithm of the Impromidine concentration to construct concentration-response curves.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the maximal effect (Emax).

Summary and Conclusion

This compound is a potent pharmacological agent with high specificity for the histamine H2 receptor. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. While it is a powerful tool for studying H2 receptor-mediated physiological processes, its activity at other histamine receptor subtypes should be considered when interpreting experimental results. The in vitro and in vivo data consistently demonstrate its efficacy as a secretagogue and a cardiac stimulant. The provided experimental protocols offer a foundation for further investigation into the nuanced pharmacological properties of Impromidine and other H2 receptor ligands.

References

Impromidine Hydrochloride: A Technical Guide for Investigating Histamine H2 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) hydrochloride is a potent and highly specific agonist for the histamine (B1213489) H2 receptor.[1][2] Its selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H2 receptor in various tissues. This technical guide provides an in-depth overview of impromidine, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and workflows. Historically, impromidine has been instrumental in defining the effects of H2 receptor activation, such as the stimulation of gastric acid secretion.[3][4]

Mechanism of Action

Impromidine selectively binds to and activates the histamine H2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the activated H2 receptor to the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit a cellular response.

While the Gs-cAMP pathway is the primary signaling cascade, evidence also suggests potential coupling of the H2 receptor to other signaling pathways, including the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), though these are generally considered non-canonical for this receptor subtype.

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the potency and efficacy of impromidine hydrochloride in various experimental models.

Table 1: In Vivo Potency of this compound

SpeciesAssayParameterValueReference
DogGastric Acid SecretionED503.8 nmol/kg/hr[5]
DogHeart Rate IncreaseED505.6 nmol/kg/hr[5]
HumanGastric Acid SecretionInfusion Dose for Peak Acid Output10 µg/kg/hr[3]

Table 2: Efficacy and Activity of this compound

Tissue/SystemSpeciesEffectEfficacy Compared to HistamineReference
Ventricular MyocardiumHumanPositive Inotropic EffectPartial Agonist (lower maximal response)[6][7]
Gastric Acid SecretionDogStimulationSame maximum stimulation[5]
Heart RateDogIncreaseSame maximum increase[5]
Blood PressureDogDecrease (hypotension)Same maximum effect[5]
Isolated AtriaGuinea PigIncreased Rate and Force of BeatingNot directly compared[8]
Isolated Mast CellsRatInhibition of Histamine ReleaseEffective inhibitor[9]

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the histamine H2 receptor.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Impromidine Impromidine Impromidine->H2R Binds to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response Phosphorylation->Response Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A1 Prepare Impromidine Hydrochloride Solution B1 Administer Impromidine (in vitro or in vivo) A1->B1 A2 Prepare Experimental System (e.g., cell culture, isolated tissue, anesthetized animal) A2->B1 B2 Incubate/Observe for Defined Time Period B1->B2 B3 Measure Desired Endpoint (e.g., cAMP levels, acid secretion, muscle contraction) B2->B3 C1 Collect and Record Data B3->C1 C2 Perform Statistical Analysis C1->C2 C3 Generate Dose-Response Curves and Calculate Potency/Efficacy C2->C3

References

Early Studies on the Effects of Impromidine Hydrochloride: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) Hydrochloride (also known as SKF 92676) is a potent and highly specific histamine (B1213489) H2 receptor agonist.[1][2] Early research into its pharmacological effects was pivotal in understanding the role of the H2 receptor in various physiological processes, particularly gastric acid secretion and cardiovascular responses. This technical guide synthesizes the findings from foundational studies on Impromidine, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Mechanism of Action: Histamine H2 Receptor Agonism

Impromidine exerts its effects by selectively binding to and activating histamine H2 receptors.[3] This interaction initiates a cascade of intracellular events mediated by G proteins, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), which functions as a second messenger to elicit specific cellular responses. The primary downstream effects observed in early studies include the stimulation of gastric acid secretion and various cardiovascular responses.[4]

Signaling Pathway

Impromidine Impromidine Hydrochloride H2_Receptor Histamine H2 Receptor Impromidine->H2_Receptor Binds to G_Protein G Protein H2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) cAMP->Cellular_Response Mediates

Impromidine's primary signaling cascade.

Effects on Gastric Acid Secretion

A significant focus of early Impromidine research was its potent stimulatory effect on gastric acid secretion.[5] Studies in both animal models and humans demonstrated a dose-dependent increase in gastric acid output following Impromidine administration.[6][7]

Quantitative Data on Gastric Secretion
SpeciesAgonistAntagonistED50 / ID50Dose Range (Agonist)Dose Range (Antagonist)Reference
Dog (Heidenhain pouch)ImpromidineTiotidineED50: 0.26 ± 0.029 x 10⁻⁸ mol/kg/hr0.05-1.6 x 10⁻⁸ mol/kg/hr0.05, 0.1, and 0.2 x 10⁻⁶ mol/kg/hr[7]
Dog (Heidenhain pouch)ImpromidineTiotidineID50: 0.012 ± 0.002 x 10⁻⁶ mol/kg/hr0.05-1.6 x 10⁻⁸ mol/kg/hr0.05, 0.1, and 0.2 x 10⁻⁶ mol/kg/hr[7]
HumanImpromidineCimetidine-0.39-6.22 x 10⁻⁸ mol/kg/hr1.05, 2.10, and 4.2 x 10⁻⁶ mol/kg/hr[7]
HumanImpromidineCimetidineID50: 0.63 ± 0.085 x 10⁻⁶ mol/kg/hr0.39-6.22 x 10⁻⁸ mol/kg/hr1.05, 2.10, and 4.2 x 10⁻⁶ mol/kg/hr[7]
Conscious DogImpromidine-ED50: 3.8 nmol/kg.hr0.46 to 46 nmol/kg.hr-[8]
Conscious DogHistamine-ED50: 145 nmol/kg.hr18 to 1350 nmol/kg.hr-[8]
Human (Peptic Ulcer Patients)Impromidine-Peak acid output not significantly different from Pentagastrin10 micrograms kg⁻¹h⁻¹ (IV)-[9]
Human (Peptic Ulcer Patients)Pentagastrin-Peak acid output not significantly different from Impromidine6 micrograms kg⁻¹h⁻¹ (IV)-[9]
Experimental Protocol: Dose-Response Analysis of Gastric Acid Secretion in Dogs and Humans

This protocol is based on the methodology described by McIsaac et al. (1983).[7]

Subject_Selection Subject Selection (Heidenhain Pouch Dog or Human Volunteer) Baseline Baseline Gastric Secretion Measurement Subject_Selection->Baseline Impromidine_Infusion Intravenous Infusion of Impromidine (Increasing Doses) Baseline->Impromidine_Infusion Gastric_Sample_Collection Collection of Gastric Samples Impromidine_Infusion->Gastric_Sample_Collection Acid_Output_Analysis Analysis of Acid Output Gastric_Sample_Collection->Acid_Output_Analysis Dose_Response_Curve Generation of Dose-Response Curve Acid_Output_Analysis->Dose_Response_Curve Antagonist_Administration Administration of H2 Antagonist (Tiotidine or Cimetidine) Dose_Response_Curve->Antagonist_Administration Repeat_Impromidine_Infusion Repeat Impromidine Infusion with Antagonist Antagonist_Administration->Repeat_Impromidine_Infusion Inhibition_Analysis Analysis of Competitive Inhibition Repeat_Impromidine_Infusion->Inhibition_Analysis ID50_Calculation Calculation of in vivo ID50 Inhibition_Analysis->ID50_Calculation

Workflow for gastric secretion analysis.

Cardiovascular Effects

Early investigations also characterized the cardiovascular effects of Impromidine. These studies revealed that Impromidine administration leads to changes in heart rate and blood pressure, which are mediated by H2 receptors.[10]

Quantitative Data on Cardiovascular Effects in Conscious Dogs
ParameterAgonistED50Dose RangeAntagonistpA2Reference
Heart RateImpromidine5.6 nmol/kg.hr0.46 to 46 nmol/kg.hrCimetidine6.03[8]
Heart RateHistamine172 nmol/kg.hr18 to 1350 nmol/kg.hr--[8]
Systolic Blood PressureImpromidine-0.46 to 46 nmol/kg.hrCimetidine6.32[8]

Key Observations:

  • Impromidine was found to be approximately 38 times more potent than histamine in stimulating acid secretion and 30 times more potent in increasing heart rate in conscious dogs.[8]

  • Cardiovascular effects, such as increased heart rate and decreased diastolic pressure, were antagonized by cimetidine, confirming H2 receptor mediation.[6]

  • In cats and rats, Impromidine was shown to lower blood pressure by reducing total peripheral resistance, leading to an increase in cardiac output.[10]

  • Some studies noted that the cardiovascular side-effects could limit its use as a gastric secretory stimulant.[11]

Effects on Myocardial Contractility

Studies on isolated heart preparations provided insights into the direct cardiac effects of Impromidine.

Key Findings from In Vitro Myocardial Studies
  • Guinea-Pig Atria: In isolated guinea-pig atria, Impromidine increased both the rate and force of beating.[14][15] These effects were blocked by the H2-receptor antagonist, cimetidine, but not by the H1-receptor antagonist, mepyramine.[14]

  • Rat Stomach: In the isolated whole stomach of the rat, Impromidine was found to be 100 times more potent than histamine but with a maximal response of only 50% that of histamine, further supporting its classification as a partial agonist in this model.[16]

Experimental Protocol: Inotropic Effects on Isolated Human Ventricular Preparations

This protocol is based on the methodology described by English et al.[12][13]

Tissue_Preparation Isolation of Human Left Ventricular Preparations Stimulation Electrical Stimulation at 1 Hz Tissue_Preparation->Stimulation Baseline_Measurement Baseline Measurement of Contraction Force Stimulation->Baseline_Measurement Impromidine_Addition Addition of Impromidine (Concentration-Related) Baseline_Measurement->Impromidine_Addition Force_Measurement_Impromidine Measurement of Inotropic Response Impromidine_Addition->Force_Measurement_Impromidine Histamine_Addition Addition of Histamine (for Comparison) Force_Measurement_Impromidine->Histamine_Addition Force_Measurement_Histamine Measurement of Inotropic Response Histamine_Addition->Force_Measurement_Histamine Antagonist_Study Inhibition Study with Cimetidine Force_Measurement_Histamine->Antagonist_Study Data_Analysis Data Analysis and Comparison of Maximal Responses Antagonist_Study->Data_Analysis

Workflow for inotropic effects analysis.

Conclusion

The early studies on this compound were instrumental in solidifying the role of the histamine H2 receptor in gastric acid secretion and cardiovascular regulation. These foundational investigations provided quantitative data on its potency and efficacy, detailed its mechanism of action, and characterized its physiological effects in various preclinical and clinical models. The high specificity of Impromidine for the H2 receptor made it an invaluable pharmacological tool for dissecting the distinct roles of histamine receptor subtypes.[9] The data and protocols outlined in this guide offer a comprehensive overview of this critical early research for professionals in pharmacology and drug development.

References

Impromidine Hydrochloride: A Technical Guide to its High Selectivity for the Histamine H2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine (B1671804) hydrochloride is a potent and highly specific histamine (B1213489) H2 receptor agonist. This technical guide provides an in-depth analysis of its selectivity for the H2 receptor over the H1 receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. The remarkable selectivity of impromidine makes it an invaluable tool in pharmacological research for elucidating the physiological and pathophysiological roles of the H2 receptor.

Introduction

Impromidine is a guanidine-containing imidazole (B134444) derivative that has been instrumental in characterizing the pharmacology of the histamine H2 receptor.[1] Its high potency and, most notably, its pronounced selectivity for the H2 receptor distinguish it from the endogenous ligand, histamine, which activates all four histamine receptor subtypes. This high degree of selectivity allows for the precise investigation of H2 receptor-mediated pathways, minimizing confounding effects from H1 receptor activation. This guide will explore the quantitative aspects of this selectivity and the experimental approaches used to determine it.

Quantitative Analysis of Receptor Selectivity

Table 1: Functional Selectivity of Impromidine Hydrochloride

ParameterValueSpeciesAssay TypeReference
H1:H2 Selectivity Ratio< 1:1000DogGastric Acid Secretion[2]

This substantial selectivity ratio, derived from in vivo functional studies, underscores Impromidine's utility as a specific H2 receptor probe.[2] The compound is significantly more potent at eliciting H2 receptor-mediated responses compared to any potential off-target effects at the H1 receptor.

Table 2: Functional Potency of Impromidine at the H2 Receptor

ParameterValue (nmol/kg/hr)SpeciesEndpointReference
ED503.8DogGastric Acid Secretion[2]
ED505.6DogHeart Rate Increase[2]

These ED50 values further highlight the high potency of Impromidine in eliciting physiological responses mediated by the H2 receptor.[2]

Experimental Protocols

The determination of Impromidine's selectivity relies on a combination of receptor binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

This in vitro assay directly measures the affinity of a compound for a specific receptor. To determine the selectivity of Impromidine, competitive binding assays would be performed for both H1 and H2 receptors.

Objective: To determine the inhibitory constant (Ki) of Impromidine for the H1 and H2 receptors.

Materials:

  • Membrane preparations from cells stably expressing either the human H1 or H2 receptor.

  • Radioligand for H1 receptor (e.g., [3H]-mepyramine).

  • Radioligand for H2 receptor (e.g., [3H]-tiotidine).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the respective radioligand and increasing concentrations of this compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: The concentration of Impromidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

As the H2 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP). In contrast, the H1 receptor primarily signals through the Gq pathway, leading to an increase in intracellular calcium. A cAMP accumulation assay is therefore a robust method to assess the functional activity of Impromidine at the H2 receptor.

Objective: To measure the dose-dependent increase in intracellular cAMP in response to Impromidine in cells expressing the H2 receptor.

Materials:

  • Cells stably expressing the human H2 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Lysis buffer.

Protocol:

  • Cell Culture: Culture the H2 receptor-expressing cells in 96-well plates until they reach the desired confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.

  • Stimulation: Add increasing concentrations of this compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C to stimulate the H2 receptors.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the Impromidine concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathways

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Impromidine Impromidine H1 H1 Receptor Impromidine->H1 (Inactive) Gq Gq H1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: H1 Receptor Signaling Pathway.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Impromidine Impromidine H2 H2 Receptor Impromidine->H2 Activates Gs Gs H2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: H2 Receptor Signaling Pathway.

Experimental Workflow

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_H1 H1 Receptor Membranes Incubation_H1 Incubate H1 Membranes, Radioligand & Impromidine Membrane_H1->Incubation_H1 Membrane_H2 H2 Receptor Membranes Incubation_H2 Incubate H2 Membranes, Radioligand & Impromidine Membrane_H2->Incubation_H2 Radioligand_H1 [³H]-Mepyramine Radioligand_H1->Incubation_H1 Radioligand_H2 [³H]-Tiotidine Radioligand_H2->Incubation_H2 Impromidine Impromidine Dilutions Impromidine->Incubation_H1 Impromidine->Incubation_H2 Filtration Rapid Filtration Incubation_H1->Filtration Incubation_H2->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_H1 Determine IC50 for H1 Counting->IC50_H1 IC50_H2 Determine IC50 for H2 Counting->IC50_H2 Ki_H1 Calculate Ki for H1 IC50_H1->Ki_H1 Ki_H2 Calculate Ki for H2 IC50_H2->Ki_H2 Selectivity Determine Selectivity Ratio (Ki_H1 / Ki_H2) Ki_H1->Selectivity Ki_H2->Selectivity

Caption: Workflow for Determining Receptor Selectivity.

Conclusion

This compound exhibits a remarkable degree of selectivity for the histamine H2 receptor over the H1 receptor, with a functional selectivity ratio of over 1000-fold. This high specificity, demonstrated through rigorous in vivo and in vitro assays, establishes Impromidine as an indispensable pharmacological tool. For researchers in drug development and physiological sciences, Impromidine provides a precise means to investigate the roles of the H2 receptor in various biological systems, confident that the observed effects are not confounded by off-target H1 receptor activation. The detailed protocols and workflows presented in this guide offer a framework for the continued study and application of this highly selective H2 receptor agonist.

References

Methodological & Application

Application Notes and Protocols for Impromidine Hydrochloride in Gastric Secretion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) Hydrochloride is a potent and highly specific histamine (B1213489) H₂ receptor agonist. Its primary pharmacological action is the stimulation of gastric acid secretion. This property makes it a valuable tool in gastroenterology research and for the development of drugs targeting gastric acid-related disorders. These application notes provide a detailed protocol for an in vivo gastric secretion assay using Impromidine Hydrochloride, aimed at elucidating the mechanisms of gastric acid secretion and for screening potential antisecretory agents.

Mechanism of Action

Impromidine selectively binds to and activates histamine H₂ receptors on the basolateral membrane of parietal cells in the gastric mucosa. This activation initiates a downstream signaling cascade mediated by the Gs alpha subunit of a G-protein, which in turn activates adenylyl cyclase. The resulting increase in intracellular cyclic AMP (cAMP) activates protein kinase A (PKA), leading to the phosphorylation of proteins involved in the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell. The activation of this proton pump is the final step in the secretion of hydrochloric acid into the gastric lumen.

G cluster_ParietalCell Parietal Cell Impromidine Impromidine Hydrochloride H2R Histamine H₂ Receptor Impromidine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump_inactive H⁺/K⁺-ATPase (Inactive) PKA->ProtonPump_inactive Phosphorylates & Activates ProtonPump_active H⁺/K⁺-ATPase (Active) ProtonPump_inactive->ProtonPump_active H_ion H⁺ ProtonPump_active->H_ion Pumps out Cl_ion Cl⁻ ProtonPump_active->Cl_ion Secretes HCl HCl (Gastric Acid)

Caption: Signaling pathway of Impromidine-induced gastric acid secretion.

Quantitative Data Summary

The following tables summarize the dose-response relationship of this compound on gastric acid secretion in canines and humans.

Table 1: Dose-Response of Intravenous Impromidine on Gastric Acid Secretion in Heidenhain Pouch Dogs

Dose (nmol/kg/hr)Mean Acid Output (% of Maximum)
0.4615
1.1540
2.365
4.685
9.295
18.4100
46100

Data synthesized from published literature. The ED₅₀ for acid stimulation in dogs is approximately 3.8 nmol/kg/hr.[1]

Table 2: Comparative Peak Acid Output in Humans with Intravenous Infusion

AgentDosePeak Acid Output (mmol/hr)
Impromidine10 µg/kg/hr25.3 ± 2.1
Pentagastrin6 µg/kg/hr26.1 ± 1.9

Data presented as mean ± SEM. No significant difference was observed between the peak acid output stimulated by Impromidine and Pentagastrin.[2]

Experimental Protocol: In Vivo Gastric Secretion Assay in a Canine Model

This protocol describes the use of conscious dogs surgically prepared with a Heidenhain pouch, a denervated gastric pouch that allows for the collection of pure gastric juice.

1. Animal Model and Preparation

  • Animal: Adult beagle dogs (15-20 kg) of either sex.

  • Surgical Preparation: Dogs are surgically prepared with a Heidenhain pouch. A recovery period of at least 4 weeks is required post-surgery.

  • Acclimatization: Animals should be acclimatized to the laboratory environment and the experimental procedures to minimize stress-related effects on gastric secretion.

  • Fasting: Dogs must be fasted for 18-24 hours before the experiment, with free access to water.

2. Materials and Reagents

  • This compound (lyophilized powder)

  • Sterile 0.9% saline solution for injection

  • Cimetidine (B194882) (for antagonism studies)

  • Phenol (B47542) red (as a non-absorbable marker for volume determination)

  • Sodium hydroxide (B78521) (NaOH), 0.1 N (for titration)

  • pH meter

  • Burette and titration equipment

  • Infusion pump

  • Collection vials

3. Preparation of this compound Infusion Solution

  • Reconstitution: Aseptically reconstitute lyophilized this compound with a small volume of sterile 0.9% saline to create a stock solution.

  • Dilution: Based on the desired infusion rate and the animal's body weight, calculate the final concentration needed. Dilute the stock solution with sterile 0.9% saline to the final working concentration. For a step-dose response study, prepare a series of solutions with increasing concentrations.

4. Experimental Procedure

  • Basal Secretion: Gently flush the Heidenhain pouch with warm saline to remove any residual debris. Collect basal gastric secretions for at least two consecutive 15-minute periods to establish a stable baseline.

  • Impromidine Infusion: Begin a continuous intravenous infusion of this compound at the lowest dose (e.g., 0.46 nmol/kg/hr) using an infusion pump.[1]

  • Sample Collection: Collect gastric juice from the pouch continuously, dividing the collection into 15-minute intervals.

  • Step-Dose Increase: After a set period at one dose (e.g., 45 minutes), increase the infusion rate to the next dose level without interruption.[1] Continue this step-wise increase until the maximum response is observed.

  • Antagonism Study (Optional): To confirm the H₂ receptor-mediated effect, a separate experiment can be performed where a continuous infusion of an H₂ receptor antagonist like cimetidine (e.g., 2 µmol/kg/hr) is administered prior to and during the Impromidine infusion.[1]

5. Measurement of Gastric Acid Output

  • Volume Measurement: Record the volume of gastric juice collected in each 15-minute interval. If using a marker like phenol red, its concentration can be measured spectrophotometrically to correct for any loss of secretion.

  • Titration: Determine the acid concentration of each sample by titrating a known volume of the gastric juice with 0.1 N NaOH to a pH of 7.0.

  • Calculation: Calculate the acid output for each interval using the following formula: Acid Output (mmol/15 min) = Volume of NaOH (L) x Concentration of NaOH (mol/L)

6. Data Analysis

  • Plot the acid output (in mmol/hr) against the dose of this compound to generate a dose-response curve.

  • Calculate the ED₅₀ (the dose that produces 50% of the maximal response) from the dose-response curve.

  • In antagonism studies, compare the dose-response curves in the presence and absence of the antagonist to determine the nature of the inhibition (e.g., competitive).

G cluster_Prep Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis A Fasted Dog with Heidenhain Pouch C Collect Basal Gastric Secretion (2 x 15 min) A->C B Prepare Impromidine Infusion Solutions D Start IV Infusion of Impromidine (Lowest Dose) B->D C->D Establish Baseline E Collect Gastric Juice (15 min intervals) D->E F Increase Infusion Rate (Step-Dose) E->F H Measure Volume and Titrate Acid Concentration E->H G Continue Collection and Dose Increase F->G Repeat for each dose G->E I Calculate Acid Output (mmol/hr) H->I J Plot Dose-Response Curve I->J K Determine ED₅₀ J->K

Caption: Experimental workflow for the gastric secretion assay.

References

Application Notes and Protocols for Determining the Optimal Dose of Impromidine Hydrochloride in a Canine Gastric Fistula Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for determining the optimal dose of Impromidine (B1671804) Hydrochloride for stimulating gastric acid secretion in a canine gastric fistula model. The protocols are based on established scientific literature and are intended for use in a research setting.

Introduction

Impromidine is a highly potent and selective histamine (B1213489) H2-receptor agonist.[1] It is a valuable pharmacological tool for studying gastric acid secretion and the efficacy of H2-receptor antagonists.[2] The canine gastric fistula model is a well-established in vivo model for studying gastric physiology and pharmacology. This document outlines the procedures for utilizing this model to determine the dose-response relationship of Impromidine Hydrochloride and identify its optimal dose for maximal stimulation of gastric acid output.

Data Presentation: Dose-Response of this compound on Gastric Acid Secretion

The following table summarizes the quantitative data from dose-response studies of this compound in canine gastric fistula models. This data is crucial for selecting an appropriate dose range for your experiments.

Study TypeAnimal ModelImpromidine Dose RangeED₅₀ for Gastric Acid StimulationMaximum Stimulation Achieved
Step-dose response[1]Conscious Gastric Fistula Dogs (n=5)0.46 to 46 nmol/kg/hr3.8 nmol/kg/hrSame as maximal histamine stimulation
Dose-response infusion[2]Heidenhain Pouch Dogs0.05 - 1.6 x 10⁻⁸ mol/kg/hr (5 - 160 nmol/kg/hr)0.26 x 10⁻⁸ mol/kg/hr (2.6 nmol/kg/hr)Readily definable dose-response curves

Note: The ED₅₀ (half-maximal effective concentration) values from both studies are comparable, providing a strong indication of the dose range required to elicit a significant physiological response.

Experimental Protocols

Canine Gastric Fistula Model Preparation

A surgically prepared canine model with a chronic gastric fistula is required for these studies. This allows for the direct collection and measurement of gastric secretions. The creation of a gastric fistula is a major surgical procedure and should be performed by qualified personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Surgical Procedure Overview:

  • Anesthesia and Preparation: The dog is fasted overnight and anesthetized using a standard protocol. The surgical site on the abdomen is clipped and aseptically prepared.

  • Laparotomy: A midline laparotomy is performed to expose the stomach.

  • Fistula Creation: A section of the stomach wall, typically from the greater curvature, is isolated. A cannula is inserted into the stomach and secured with sutures. The stomach is then sutured to the abdominal wall to create a permanent fistula.

  • Post-operative Care: The animal requires a recovery period of at least 3-4 weeks before being used in experiments. During this time, the fistula site should be monitored for any signs of infection or leakage.

Dose-Response Study Protocol

This protocol is designed to determine the effect of increasing doses of this compound on gastric acid secretion.

Materials:

  • This compound

  • Sterile saline for dilution

  • Infusion pump

  • Collection vials for gastric juice

  • pH meter or autotitrator for measuring acid concentration

  • Conscious, healthy dogs with established gastric fistulas

Procedure:

  • Animal Preparation: The dog should be fasted for 18-24 hours prior to the experiment but have free access to water.

  • Basal Secretion Collection: At the start of the experiment, the gastric fistula is opened, and any residual contents are removed. Basal gastric secretions are then collected for a predetermined period (e.g., 30-60 minutes) to establish a baseline.

  • Impromidine Administration: this compound is diluted in sterile saline to the desired concentrations. It is administered intravenously via a continuous infusion pump.

  • Step-Dose Infusion:

    • Begin the infusion at the lowest dose (e.g., 0.5 nmol/kg/hr).

    • Maintain each dose for a fixed period (e.g., 30-45 minutes).

    • Collect gastric juice continuously throughout each infusion period, dividing the collection into timed samples (e.g., every 15 minutes).

    • Increase the dose in a stepwise manner (e.g., 0.5, 1, 2.5, 5, 10, 20, 40 nmol/kg/hr).

  • Sample Analysis:

    • Measure the volume of each collected gastric juice sample.

    • Determine the acid concentration of each sample by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

    • Calculate the acid output for each collection period (Volume x Acid Concentration).

  • Data Analysis: Plot the gastric acid output against the log of the this compound dose to generate a dose-response curve. From this curve, the ED₅₀ and the maximal acid output (Emax) can be determined.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Collection cluster_analysis Analysis cluster_results Results animal_prep Fasted Dog with Gastric Fistula basal_collection Collect Basal Gastric Secretion animal_prep->basal_collection start_infusion Start Impromidine Infusion (Lowest Dose) basal_collection->start_infusion collect_juice Collect Gastric Juice (Timed Intervals) start_infusion->collect_juice increase_dose Increase Impromidine Dose (Stepwise) collect_juice->increase_dose Repeat for each dose measure_volume Measure Volume collect_juice->measure_volume increase_dose->start_infusion measure_acid Measure Acid Concentration (Titration) measure_volume->measure_acid calculate_output Calculate Acid Output measure_acid->calculate_output plot_curve Plot Dose-Response Curve calculate_output->plot_curve determine_ed50 Determine ED50 plot_curve->determine_ed50 determine_emax Determine Emax plot_curve->determine_emax H2_receptor_pathway cluster_cell Parietal Cell impromidine Impromidine Hydrochloride h2_receptor Histamine H2 Receptor impromidine->h2_receptor Binds to g_protein Gs Protein h2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates proton_pump H+/K+ ATPase (Proton Pump) pka->proton_pump Phosphorylates and Activates h_ion H+ proton_pump->h_ion Secretes gastric_lumen Gastric Lumen k_ion K+ k_ion->proton_pump Uptake

References

Application Notes and Protocols for Impromidine Hydrochloride Administration in Rat Hemodynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) Hydrochloride is a highly potent and specific histamine (B1213489) H2 receptor agonist. Its utility in cardiovascular research is significant, particularly for investigating the hemodynamic effects mediated by H2 receptor activation. In rodent models, Impromidine has been shown to induce vasodilation and positive inotropic effects, making it a valuable tool for studying cardiac function and peripheral vascular resistance.[1][2] The primary and most effective route for administering Impromidine Hydrochloride in rat hemodynamic studies is through intravenous infusion, which allows for precise control over dosage and rapid onset of action.[1][2] These application notes provide detailed protocols for the preparation and intravenous administration of this compound in rats, along with procedures for comprehensive hemodynamic monitoring.

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by an agonist like Impromidine initiates a well-defined intracellular signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets. In the cardiovascular system, this leads to an increase in intracellular calcium in cardiomyocytes, resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect. In vascular smooth muscle cells, this pathway leads to relaxation and vasodilation.[3][4][5]

Histamine H2 Receptor Signaling Pathway cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte cluster_effects Cellular Effects Imp Impromidine HCl H2R Histamine H2 Receptor Imp->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vaso Vasodilation PKA->Vaso Leads to Ino Positive Inotropy & Chronotropy PKA->Ino Leads to

Caption: Histamine H2 receptor signaling cascade initiated by Impromidine.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration
  • Reconstitution: Aseptically reconstitute the lyophilized this compound powder. The choice of solvent will depend on the manufacturer's instructions, but sterile, pyrogen-free isotonic saline (0.9% NaCl) is commonly used for intravenous preparations.

  • Vehicle: Use sterile 0.9% Sodium Chloride solution as the vehicle for dilution to the final desired concentration.

  • Concentration Calculation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this stock, prepare working solutions of the desired concentrations for infusion. All solutions should be prepared fresh on the day of the experiment.

  • Filtration: Before administration, filter the final diluted solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any potential particulates.

  • Storage: Store the stock solution as recommended by the manufacturer, typically protected from light and at 2-8°C for short-term storage.

Protocol 2: Anesthesia and Surgical Preparation for Hemodynamic Studies
  • Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Common choices include:

    • Urethane (1.2 g/kg, intraperitoneal injection).

    • Sodium Pentobarbital (50-60 mg/kg, intraperitoneal injection).

    • Inhalational isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) can also be used, which allows for easier control of anesthetic depth.

  • Surgical Preparation:

    • Once the rat is fully anesthetized (confirmed by absence of pedal withdrawal reflex), shave the surgical areas (neck and/or groin).

    • Place the rat in a supine position on a heating pad to maintain core body temperature between 36.5°C and 37.5°C throughout the procedure.

    • Surgically expose the desired blood vessels for cannulation (e.g., the right carotid artery and the left jugular vein) using aseptic techniques.

Protocol 3: Catheterization for IV Infusion and Blood Pressure Monitoring
  • Venous Cannulation (for drug infusion):

    • Isolate the jugular vein or femoral vein.

    • Place two loose silk sutures around the vein. Tie off the cranial end.

    • Make a small incision in the vein and insert a saline-filled polyethylene (B3416737) catheter (e.g., PE-50 tubing).

    • Secure the catheter in place with the remaining suture.

    • Connect the catheter to a syringe pump for controlled intravenous infusion of this compound.

  • Arterial Cannulation (for hemodynamic monitoring):

    • Isolate the carotid artery or femoral artery.

    • Place two loose silk sutures around the artery.

    • Temporarily occlude blood flow with a micro-clamp or the caudal suture.

    • Make a small incision in the artery and insert a heparinized saline-filled catheter.

    • Secure the catheter and remove the clamp.

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system (e.g., PowerLab, Biopac) for continuous monitoring of blood pressure and heart rate.

  • Stabilization: Allow the animal's hemodynamic parameters to stabilize for at least 20-30 minutes after the completion of surgery before commencing the experimental protocol.

Experimental Workflow cluster_prep Preparation Phase cluster_surgery Surgical Phase cluster_exp Experimental Phase cluster_analysis Data Analysis A Animal Acclimation B Anesthesia Induction (e.g., Urethane IP) A->B C Surgical Exposure of Carotid Artery & Jugular Vein B->C D Arterial Cannulation (Blood Pressure) C->D E Venous Cannulation (Drug Infusion) C->E F Connect to Transducer & Syringe Pump D->F E->F G Stabilization Period (20-30 min) F->G H Record Baseline Hemodynamics G->H I IV Infusion of Impromidine HCl H->I J Continuous Hemodynamic Recording I->J K Data Analysis (BP, HR, etc.) J->K

Caption: Workflow for rat hemodynamic studies with Impromidine HCl.

Data Presentation and Expected Outcomes

This compound administration is expected to cause dose-dependent changes in hemodynamic parameters. At lower infusion rates, it primarily decreases total peripheral vascular resistance and increases left ventricular output without significantly lowering blood pressure.[4] At higher infusion rates, the reduction in total peripheral resistance is sufficient to cause a decrease in blood pressure.[4]

Table 1: Summary of Expected Qualitative Hemodynamic Effects of Intravenous Impromidine in Anesthetized Rats
Infusion RateTotal Peripheral ResistanceCardiac OutputMean Arterial PressureRegional Blood Flow
Low DecreaseIncreaseNo significant changeIncreased coronary, gastric, and hepatic arterial flow[4]
High Significant DecreaseIncreaseDecreaseIncreased coronary, gastric, hepatic, and renal flow[4]
Table 2: Hypothetical Quantitative Dose-Response Data for an H2 Agonist in Anesthetized Rats

This table provides an example of how to present quantitative data. Specific values for this compound should be determined experimentally.

Dose (µg/kg/min, IV)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)Change in Cardiac Output (mL/min)
Vehicle (Saline) -1 ± 2+3 ± 5+0.5 ± 1.5
1 -5 ± 3+15 ± 8+5 ± 2.5
3 -15 ± 5+30 ± 10+12 ± 4
10 -30 ± 7+50 ± 12+25 ± 6
30 -45 ± 9+65 ± 15+40 ± 8

References

Application Notes and Protocols for Using Impromidine Hydrochloride in Isolated Guinea Pig Atria Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Impromidine (B1671804) Hydrochloride in isolated guinea pig atria experiments. This document outlines the mechanism of action of Impromidine, its observed effects on atrial preparations, detailed experimental protocols, and data presentation.

Introduction

Impromidine Hydrochloride is a potent and highly selective histamine (B1213489) H2 receptor agonist. In cardiovascular research, it is a valuable pharmacological tool for investigating the role of the histamine H2 receptor in regulating cardiac function. Isolated guinea pig atria are a classic and robust ex vivo model for studying the direct chronotropic (rate) and inotropic (force of contraction) effects of cardioactive compounds, independent of systemic neural and hormonal influences.

Mechanism of Action

Impromidine exerts its effects by binding to and activating histamine H2 receptors on the surface of cardiomyocytes.[1][2] This receptor is a Gs-protein coupled receptor. Upon activation, the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of these targets results in an increased calcium influx and enhanced sarcoplasmic reticulum calcium cycling, ultimately leading to an increase in both the heart rate and the force of myocardial contraction.[3]

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Impromidine Impromidine H2_Receptor Histamine H2 Receptor Impromidine->H2_Receptor Binds to Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates SR_Ca_Cycling SR Ca2+ Cycling PKA->SR_Ca_Cycling Phosphorylates Chronotropy Increased Heart Rate (Positive Chronotropy) PKA->Chronotropy Inotropy Increased Contractility (Positive Inotropy) Ca_Channels->Inotropy SR_Ca_Cycling->Inotropy

Caption: Signaling pathway of Impromidine in cardiomyocytes.

Data Presentation

The effects of Impromidine on isolated guinea pig atria are concentration-dependent. The following tables summarize the expected quantitative effects based on published literature.

Table 1: Chronotropic and Inotropic Effects of Impromidine on Isolated Guinea Pig Atria

ParameterAgonistConcentration RangeObservationAntagonist
Atrial Rate (Chronotropy)This compound3 - 100 nmol/LIncrease in the rate of spontaneous beating.[1][4]Cimetidine (30 µmol/L)
Force of Contraction (Inotropy)This compound3 - 100 nmol/LIncrease in the force of contraction.[1][4]Cimetidine (30 µmol/L)

Table 2: Comparative Potency and Efficacy of Impromidine (in Guinea Pig Cardiac Tissue)

AgonistPotency Relative to HistamineMaximum Response (Emax) Relative to HistamineAgonist TypeReference Tissue
Impromidine~35 times more potent~81%Partial AgonistPapillary Muscle
Histamine1100%Full AgonistAtria[5]
Clonidine (B47849)Less potent (higher EC50)~43%Partial AgonistAtria[5]

Note: Data for Impromidine in the above table is from guinea pig papillary muscle, which is ventricular tissue, but provides a strong indication of its partial agonist activity in cardiac muscle.

Experimental Protocols

This section provides a detailed methodology for studying the effects of this compound on isolated guinea pig atria.

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (300-400g)

  • This compound: Prepare a stock solution in distilled water.

  • Cimetidine: (Optional, for antagonist studies) Prepare a stock solution in distilled water.

  • Krebs-Henseleit Solution (in mmol/L): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.[6]

  • Gases: Carbogen (95% O2, 5% CO2)

  • Equipment:

    • Langendorff or isolated organ bath system

    • Thermostatically controlled water jacket (37°C)

    • Force-displacement transducer

    • Cardiotachometer or data acquisition system for rate measurement

    • Dissection tools

    • Peristaltic pump

Experimental Workflow

G A Animal Sacrifice (Cervical Dislocation) B Thoracotomy and Heart Excision A->B C Atria Dissection in Krebs-Henseleit Solution B->C D Mount Atria in Organ Bath C->D E Equilibration Period (30-60 min) D->E F Record Baseline Rate and Force E->F G Cumulative Addition of Impromidine F->G I (Optional) Antagonist Study (Pre-incubate with Cimetidine) F->I H Record Concentration-Response G->H J Data Analysis H->J I->G

References

Application Notes and Protocols for Impromidine Hydrochloride in Isolated Papillary Muscle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) Hydrochloride is a potent and specific histamine (B1213489) H2-receptor agonist. In cardiac tissue, it has been demonstrated to exert a positive inotropic (contractility-enhancing) effect, mediated through the activation of histamine H2-receptors and the subsequent stimulation of the adenylate cyclase system.[1][2] These characteristics make Impromidine a valuable pharmacological tool for investigating the role of H2-receptors in cardiac function and for studying the mechanisms of cardiac contractility.

These application notes provide a detailed protocol for studying the effects of Impromidine Hydrochloride on isolated papillary muscles, a classic experimental preparation for assessing myocardial contractility.

Data Presentation: Inotropic Effects of this compound

The following table summarizes the quantitative data on the inotropic effects of this compound from studies on isolated cardiac preparations.

ParameterSpeciesPreparationValueComparatorReference
PotencyGuinea PigPapillary Muscle~35x more potentHistamine[3]
Maximal Response (Emax)Guinea PigPapillary Muscle~81% of Histamine's EmaxHistamine[3]
Maximal Response (Emax)HumanVentricular MyocardiumMarkedly and significantly lessHistamine[4][5]
Hemodynamic Equieffective DoseGuinea PigPerfused Heart4.6 x 10⁻⁷ mol/LIsoproterenol (2.8 x 10⁻⁹ mol/L), Histamine (1.1 x 10⁻⁵ mol/L), Dimaprit (8.5 x 10⁻⁶ mol/L)[2][6]
Inhibition of Histamine ResponseHumanVentricular Myocardium1 x 10⁻⁴ M Impromidine inhibits maximal histamine response to a level equal to the maximal Impromidine responseHistamine[4][5]

Experimental Protocols

This section details the methodology for conducting isolated papillary muscle studies to evaluate the effects of this compound.

1. Papillary Muscle Isolation and Preparation

  • Animal Model: Guinea pigs are a commonly used model for these studies.[3] Human ventricular preparations can also be used when available.[4][5]

  • Euthanasia and Heart Excision: Euthanize the animal in accordance with institutional guidelines. Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

  • Papillary Muscle Dissection: Isolate the right or left ventricle and carefully dissect a papillary muscle. The muscle should be of a suitable size for the experimental apparatus, ensuring adequate oxygenation.

  • Mounting: Mount the papillary muscle vertically in an organ bath containing Krebs-Henseleit solution. Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.

2. Experimental Setup and Conditions

  • Organ Bath: A water-jacketed organ bath maintained at 37°C is required.

  • Perfusion Solution: Use Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. Continuously bubble the solution with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • Stimulation: Stimulate the muscle electrically using two platinum electrodes placed parallel to the muscle. Use square-wave pulses of 5 ms (B15284909) duration and a voltage approximately 10% above the threshold required to elicit a maximal contractile response. A stimulation frequency of 1 Hz is commonly used.[4][5]

  • Equilibration: Allow the muscle to equilibrate for at least 60 minutes under a resting tension of 4.9 mN. During this period, the muscle should be stimulated continuously, and the bathing solution should be changed every 15-20 minutes.

3. Experimental Procedure for this compound Administration

  • Baseline Recording: After equilibration, record baseline contractile force for a stable period.

  • Cumulative Concentration-Response Curve:

    • Prepare stock solutions of this compound in distilled water or saline.

    • Add this compound to the organ bath in a cumulative manner, allowing the response to each concentration to reach a steady state before adding the next concentration.

    • The concentration range should be chosen to span the expected EC50 value and achieve a maximal response.

  • Data Acquisition: Record the isometric contractile force continuously using a suitable data acquisition system. Key parameters to measure include peak developed tension, time to peak tension, and relaxation time.

  • Washout: After obtaining a full concentration-response curve, wash the muscle with fresh Krebs-Henseleit solution to return the contractile force to baseline.

4. Investigation of Receptor Specificity (Antagonist Studies)

  • To confirm that the effects of Impromidine are mediated by H2-receptors, perform experiments in the presence of a selective H2-receptor antagonist, such as Cimetidine or Ranitidine.[3][4]

  • Incubate the papillary muscle with the antagonist for a predetermined period (e.g., 30 minutes) before constructing the Impromidine concentration-response curve.

  • A rightward shift in the concentration-response curve in the presence of the antagonist indicates competitive antagonism at the H2-receptor.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in cardiomyocytes and the experimental workflow for isolated papillary muscle studies.

Impromidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Impromidine Impromidine Hydrochloride H2R Histamine H2 Receptor Impromidine->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Contractility Increased Contractility Ca_channels->Contractility Increased Ca²⁺ influx leads to Papillary_Muscle_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanasia & Heart Excision B Papillary Muscle Dissection A->B C Mounting in Organ Bath B->C D Equilibration (60 min) C->D E Baseline Recording D->E F Cumulative Addition of This compound E->F G Data Acquisition F->G H Washout G->H I Measure Contractile Parameters G->I J Construct Concentration- Response Curve I->J

References

Impromidine Hydrochloride: A Potent Tool for Investigating Gastric Mucosal Blood Flow and Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) Hydrochloride is a potent and highly specific histamine (B1213489) H2-receptor agonist. Its primary mechanism of action involves the stimulation of histamine H2 receptors, leading to a significant increase in gastric acid secretion and a concurrent rise in gastric mucosal blood flow.[1][2][3] This makes it an invaluable pharmacological tool for studying the intricate relationship between gastric acid production and the regulation of blood supply to the stomach lining.[4] Impromidine's high selectivity for the H2 receptor, with minimal effects on H1 receptors, allows for the precise investigation of H2-mediated physiological processes.[1][5] These application notes provide detailed protocols for utilizing Impromidine Hydrochloride to study gastric mucosal blood flow and summarize key quantitative data from preclinical and clinical studies.

Mechanism of Action

Impromidine acts as a potent agonist at the histamine H2 receptor, which is predominantly found on the basolateral membrane of gastric parietal cells. The binding of impromidine to the H2 receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell. This process results in the secretion of hydrochloric acid into the gastric lumen. The associated increase in gastric mucosal blood flow is thought to be a secondary response to the increased metabolic demand of the secreting parietal cells and may also involve direct vasodilation mediated by H2 receptors on blood vessels within the gastric mucosa.

Impromidine_Signaling_Pathway cluster_cell Gastric Parietal Cell cluster_blood_vessel Gastric Mucosal Blood Vessel Impromidine Impromidine H2R Histamine H2 Receptor Impromidine->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates Vasodilation Vasodilation & Increased Blood Flow H2R->Vasodilation Direct Activation AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Secretion Proton_Pump->H_ion H_ion->Vasodilation Increased Metabolic Demand

Caption: Impromidine Signaling Pathway in Gastric Mucosa.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gastric acid secretion and its comparative potency.

Table 1: Potency of Impromidine vs. Histamine on Gastric Acid Secretion in Conscious Dogs [5]

CompoundED50 (nmol/kg·hr)Relative Potency
Impromidine3.8~38 times more potent than histamine
Histamine145-

Table 2: Dose-Response of Impromidine on Gastric Acid Secretion in Humans [6][7]

Impromidine Dose (µg/kg·hr)Effect on Gastric Acid Output
2.5Submaximal stimulation
5.0Increased stimulation
10.0Near-maximal to maximal stimulation
20.0Maximal stimulation

Table 3: Cardiovascular Effects of Impromidine Infusion in Humans [1]

ParameterChange
Heart RateIncreased
Diastolic Blood PressureDecreased

Experimental Protocols

Protocol 1: Measurement of Gastric Mucosal Blood Flow using Neutral Red Clearance in Anesthetized Rats

This protocol is adapted from methodologies described in the literature for assessing gastric mucosal blood flow.[1][8]

Materials:

  • This compound

  • Neutral Red dye solution (e.g., 2% w/v in saline)

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital)

  • Saline solution (0.9% NaCl)

  • Gastric perfusion pump

  • Spectrophotometer

  • Male Wistar rats (200-250g)

Procedure:

  • Animal Preparation:

    • Fast rats for 24 hours with free access to water.

    • Anesthetize the rat and maintain body temperature at 37°C.

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous administration of Impromidine and Neutral Red.

    • Expose the stomach through a midline abdominal incision.

    • Isolate the stomach and cannulate the esophagus and pylorus for gastric perfusion.

  • Gastric Perfusion:

    • Perfuse the stomach with warm (37°C) saline at a constant rate (e.g., 1 ml/min).

    • Collect the gastric perfusate in 15-minute intervals.

  • Experimental Protocol:

    • Allow for a 30-minute stabilization period after surgery and initiation of perfusion.

    • Collect two baseline 15-minute perfusate samples.

    • Administer a single intravenous injection of Neutral Red (e.g., 5 mg/kg).

    • Immediately following the Neutral Red injection, begin a continuous intravenous infusion of this compound at the desired dose.

    • Collect gastric perfusate samples every 15 minutes for the duration of the experiment (e.g., 90 minutes).

  • Sample Analysis:

    • Centrifuge the collected perfusate samples to remove any debris.

    • Measure the concentration of Neutral Red in the supernatant using a spectrophotometer at the appropriate wavelength (typically around 540 nm).

    • Calculate the clearance of Neutral Red as an index of gastric mucosal blood flow. Clearance (ml/min) = (Concentration of Neutral Red in perfusate × Perfusion rate) / Concentration of Neutral Red in plasma.

Neutral_Red_Clearance_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Cannulation) Start->Animal_Prep Perfusion_Setup Gastric Perfusion Setup Animal_Prep->Perfusion_Setup Stabilization Stabilization Period (30 min) Perfusion_Setup->Stabilization Baseline_Collection Baseline Sample Collection (2 x 15 min) Stabilization->Baseline_Collection NR_Injection IV Injection of Neutral Red Baseline_Collection->NR_Injection Impromidine_Infusion Start IV Infusion of Impromidine NR_Injection->Impromidine_Infusion Experimental_Collection Experimental Sample Collection (e.g., 6 x 15 min) Impromidine_Infusion->Experimental_Collection Sample_Analysis Spectrophotometric Analysis of Perfusate Experimental_Collection->Sample_Analysis Data_Calculation Calculate Neutral Red Clearance Sample_Analysis->Data_Calculation End End Data_Calculation->End

Caption: Neutral Red Clearance Experimental Workflow.
Protocol 2: Measurement of Gastric Mucosal Blood Flow using Laser Doppler Flowmetry in Anesthetized Rats

This protocol outlines the use of a laser Doppler flowmeter to continuously monitor gastric mucosal blood flow.

Materials:

  • This compound

  • Anesthetic (e.g., urethane or pentobarbital)

  • Laser Doppler flowmeter with a gastric probe

  • Data acquisition system

  • Male Wistar rats (200-250g)

Procedure:

  • Animal Preparation:

    • Follow the same initial preparation steps as in Protocol 1 (fasting, anesthesia, tracheotomy, cannulation of the jugular vein).

    • Expose the stomach through a midline abdominal incision.

  • Probe Placement:

    • Gently exteriorize the stomach and place it on a saline-moistened gauze.

    • Make a small incision in the forestomach to allow for the insertion of the laser Doppler probe.

    • Carefully position the tip of the probe against the glandular mucosa of the corpus.

    • Secure the probe in place to minimize movement artifacts.

  • Experimental Protocol:

    • Allow the blood flow signal to stabilize for at least 30 minutes after probe placement.

    • Record baseline gastric mucosal blood flow for 15-30 minutes.

    • Administer this compound intravenously, either as a bolus injection or a continuous infusion at the desired dose.

    • Continuously record the laser Doppler signal for the duration of the drug's effect.

  • Data Analysis:

    • The output from the laser Doppler flowmeter is typically in arbitrary perfusion units.

    • Express the changes in gastric mucosal blood flow as a percentage change from the baseline recording.

Laser_Doppler_Flowmetry_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Cannulation) Start->Animal_Prep Stomach_Exposure Surgical Exposure of Stomach Animal_Prep->Stomach_Exposure Probe_Placement Laser Doppler Probe Placement on Gastric Mucosa Stomach_Exposure->Probe_Placement Stabilization Signal Stabilization (30 min) Probe_Placement->Stabilization Baseline_Recording Baseline Blood Flow Recording (15-30 min) Stabilization->Baseline_Recording Impromidine_Admin IV Administration of Impromidine Baseline_Recording->Impromidine_Admin Continuous_Recording Continuous Blood Flow Recording Impromidine_Admin->Continuous_Recording Data_Analysis Analyze Percentage Change from Baseline Continuous_Recording->Data_Analysis End End Data_Analysis->End

Caption: Laser Doppler Flowmetry Experimental Workflow.

Conclusion

This compound is a powerful and selective tool for elucidating the role of histamine H2 receptors in the regulation of gastric acid secretion and mucosal blood flow. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of gastric physiology and pathophysiology. Careful consideration of the species-specific responses and potential cardiovascular side effects is essential for the successful design and interpretation of experiments involving this compound.

References

Application Notes and Protocols: Impromidine Hydrochloride Infusion for Sustained H2 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) hydrochloride is a highly potent and specific histamine (B1213489) H2 receptor agonist.[1] It serves as a critical tool in pharmacological research to investigate the physiological and pathophysiological roles of the H2 receptor. These application notes provide detailed protocols for the continuous infusion of impromidine hydrochloride to achieve sustained H2 receptor activation in various experimental models. Additionally, methodologies for assessing receptor activation and downstream signaling are outlined.

Data Presentation

In Vivo Potency and Efficacy of Impromidine
SpeciesModelParameter MeasuredImpromidine ED50NotesReference
DogConscious, Gastric FistulaGastric Acid Secretion3.8 nmol/kg/hrImpromidine was ~38 times more potent than histamine.[2]
DogConsciousHeart Rate Increase5.6 nmol/kg/hrImpromidine was ~30 times more potent than histamine.[2]
HumanClinical StudyGastric Acid Secretion10 µg/kg/hr (infusion)Elicited peak acid output comparable to pentagastrin.[3]
In Vitro Potency of Impromidine
PreparationParameter MeasuredImpromidine Potency/EfficacyNotesReference
Isolated Rat StomachGastric Acid Secretion~100x more potent than histamineMaximal response was 50% of that obtained with histamine (partial agonist).[4]
Guinea Pig MyocardiumAdenylate Cyclase Activation (KA)4.6 x 10⁻⁷ mol/LSimilar KA value observed in human papillary muscle.[5]
Human Ventricular MyocardiumInotropic EffectPartial agonist compared to histamineCaused concentration-related increases in force of contraction.[6]
Guinea Pig Isolated AtriaRate and Force of BeatingEffective at 3-100 nmol/LEffects were blocked by the H2 antagonist cimetidine.[7]

Experimental Protocols

Sustained In Vivo H2 Receptor Activation via Continuous Infusion in Rodents

This protocol is adapted from general principles of continuous infusion in rodents and toxicity studies of impromidine.

Objective: To achieve sustained H2 receptor activation for several days in a freely moving rodent model.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl)

  • Implantable infusion pump (e.g., Alzet osmotic pumps or iPrecio micro-infusion pump)

  • Catheter tubing

  • Surgical supplies for sterile implantation

  • Animal balance

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Dose Selection: Based on toxicity studies, a dose up to 3.24 mg/kg/day has been tolerated in rats for up to 14 days.[8] It is recommended to start with a lower dose and perform a dose-response study.

  • Pump Preparation:

    • Calculate the required concentration of this compound in sterile saline based on the pump's flow rate and the desired daily dose for the animal's body weight.

    • Under sterile conditions, fill the implantable pump with the impromidine solution according to the manufacturer's instructions. Ensure no air bubbles are present.[9]

    • Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize the animal using an appropriate anesthetic.

    • Shave and sterilize the surgical area (typically the back for subcutaneous pump placement and the neck for jugular vein cannulation).

    • Make a small incision and create a subcutaneous pocket on the back to house the infusion pump.

    • For intravenous infusion, carefully cannulate the jugular vein with the catheter tubing.

    • Tunnel the catheter subcutaneously from the neck to the pump implantation site and connect it securely to the pump.

    • Suture the incisions and provide post-operative care, including analgesics.

  • Monitoring: Monitor the animals daily for clinical signs and the desired physiological effects of H2 receptor activation.

Step-Dose Infusion Protocol in a Canine Model

This protocol is based on a study in conscious dogs to determine dose-dependent effects on gastric secretion and cardiovascular parameters.[2]

Objective: To assess the dose-response relationship of impromidine on H2 receptor-mediated effects.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl)

  • Syringe infusion pump

  • Intravenous catheters

  • Gastric fistula (surgically prepared)

  • pH meter and titration equipment for gastric acid measurement

  • Heart rate and blood pressure monitoring equipment

Procedure:

  • Animal Preparation: The study is performed on conscious dogs previously fitted with a gastric fistula. The animals should be fasted overnight.

  • Infusion Protocol:

    • Prepare a stock solution of this compound in sterile saline.

    • Begin a continuous intravenous infusion of saline.

    • Administer impromidine in a step-dose manner, starting from 0.46 nmol/kg/hr and increasing to 46 nmol/kg/hr.[2]

    • Each dose should be infused for a fixed period, for example, 45 minutes, to allow for a steady-state response to be reached.[2]

  • Sample Collection and Analysis:

    • Throughout the infusion, collect gastric juice samples from the fistula at regular intervals (e.g., every 15 minutes).

    • Measure the volume of the gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

    • Continuously monitor heart rate and systolic blood pressure.

  • Data Analysis: Plot the gastric acid output and the change in heart rate against the log of the impromidine dose to determine the ED50.

In Vitro Myocardial Contractility Assay

This protocol is designed to assess the effect of impromidine on the contractility of isolated cardiac muscle preparations.[6][10]

Objective: To measure the inotropic effects of impromidine on isolated myocardial tissue.

Materials:

  • Isolated cardiac tissue (e.g., human ventricular preparations or guinea pig papillary muscle)

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 and maintained at 37°C

  • Force transducer

  • Electrical stimulator

  • Data acquisition system

  • This compound stock solution

Procedure:

  • Tissue Preparation:

    • Mount the isolated cardiac muscle strip in the organ bath, connecting one end to a fixed support and the other to the force transducer.

    • Allow the tissue to equilibrate under a resting tension until a stable baseline contractile force is achieved.

  • Experimental Protocol:

    • Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz).[6]

    • After establishing a stable baseline, add impromidine to the organ bath in a cumulative, concentration-dependent manner.

    • Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Analysis: Record the force of contraction at each impromidine concentration. Express the contractile force as a percentage of the baseline and plot against the log of the impromidine concentration to generate a concentration-response curve.

Mandatory Visualizations

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor primarily signals through the Gs-protein pathway, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[11][12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[11][13] There is also evidence for an alternative pathway involving phospholipase C (PLC) activation.[14][15]

H2_Receptor_Signaling cluster_membrane Plasma Membrane H2R Histamine H2 Receptor Gs Gs Protein (α, β, γ) H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C (alternative pathway) Gs->PLC activates cAMP cAMP AC->cAMP converts PKC Protein Kinase C (PKC) PLC->PKC activates Impromidine Impromidine Impromidine->H2R binds & activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation catalyzes Response Cellular Response (e.g., Gastric Acid Secretion, Increased Heart Rate) Phosphorylation->Response PKC->Response

Caption: H2 Receptor Signaling Pathway activated by Impromidine.

Experimental Workflow for In Vivo Infusion Study

This diagram outlines the key steps for conducting a continuous in vivo infusion study with impromidine in a rodent model.

Infusion_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Dose_Calc 1. Dose Calculation & Solution Preparation Pump_Prep 2. Infusion Pump Preparation & Priming Dose_Calc->Pump_Prep Anesthesia 3. Animal Anesthesia Pump_Prep->Anesthesia Surgery 4. Surgical Implantation of Pump & Catheter Anesthesia->Surgery Post_Op 5. Post-Operative Care & Recovery Surgery->Post_Op Monitoring 6. Sustained Infusion & Physiological Monitoring Post_Op->Monitoring Data_Collection 7. Data & Sample Collection Monitoring->Data_Collection Data_Analysis 8. Data Analysis & Interpretation Data_Collection->Data_Analysis

Caption: Workflow for a sustained in vivo infusion experiment.

References

Application Notes and Protocols: Measuring Gastric Acid Output with Impromidine Hydrochloride Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) Hydrochloride is a potent and highly specific histamine (B1213489) H2 receptor agonist.[1][2] Its principal pharmacological action is the stimulation of gastric acid secretion, making it a valuable tool in the research and development of anti-ulcer and antisecretory drugs.[1] By activating the H2 receptors on parietal cells, Impromidine initiates a signaling cascade that leads to the secretion of hydrochloric acid into the stomach lumen. These application notes provide detailed protocols for utilizing Impromidine Hydrochloride to measure gastric acid output in preclinical rodent models, along with data presentation guidelines and visualizations of the underlying mechanisms and experimental workflows.

Mechanism of Action

Impromidine acts as an agonist at the histamine H2 receptor, which is a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. The binding of Impromidine to the H2 receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. The activated proton pump secretes H+ ions into the gastric lumen in exchange for K+ ions, resulting in the formation of hydrochloric acid.

Impromidine Signaling Pathway cluster_membrane Parietal Cell Membrane cluster_cytoplasm Cytoplasm cluster_lumen Gastric Lumen impromidine Impromidine Hydrochloride h2r Histamine H2 Receptor impromidine->h2r Binds to gs Gs Protein h2r->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts gs->ac Stimulates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates proton_pump_inactive H+/K+ ATPase (inactive) pka->proton_pump_inactive Phosphorylates proton_pump_active H+/K+ ATPase (active) proton_pump_inactive->proton_pump_active Translocates & Activates hcl HCl (Gastric Acid) proton_pump_active->hcl Secretes H+

Caption: Signaling pathway of Impromidine-stimulated gastric acid secretion.

Data Presentation

The following tables summarize the expected quantitative data from studies measuring gastric acid output following this compound stimulation. Note that Impromidine has been characterized as a partial agonist in rats, with a maximal response approximately 50% of that achieved with histamine.[1]

Table 1: Dose-Response of Impromidine on Gastric Acid Output in Conscious Dogs

Impromidine Dose (nmol/kg/hr)Mean Acid Output (mmol/hr)
0.465.2
1.410.8
4.618.5
1425.1
4628.3

Data adapted from a study in conscious gastric fistula dogs.[2]

Table 2: Comparative Potency of Impromidine and Histamine in Conscious Dogs

AgonistED50 for Acid Secretion (nmol/kg/hr)
Impromidine3.8
Histamine145

ED50 represents the dose required to produce 50% of the maximal response.[2]

Experimental Protocols

Two common in vivo models for measuring gastric acid secretion in rats are the pylorus ligation (Shay rat) model and the continuous gastric perfusion model in anesthetized rats.

Protocol 1: Pylorus Ligation (Shay Rat) Model

This model is widely used for screening anti-secretory and anti-ulcer agents. It involves the ligation of the pyloric sphincter to allow for the accumulation of gastric secretions over a set period.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sutures)

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline abdominal incision of about 1 cm just below the xiphoid process.

    • Locate the stomach and carefully ligate the pyloric sphincter with a silk suture. Take care not to obstruct the blood vessels.

    • Close the abdominal wall with sutures.

  • Recovery and Incubation: Allow the animal to recover from anesthesia. The ligation is typically maintained for 4 hours.

  • Sample Collection: After the incubation period, euthanize the animal by an approved method (e.g., CO2 inhalation).

    • Open the abdomen and place a clamp at the esophageal end of the stomach.

    • Carefully dissect out the stomach and collect the entire gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Contents:

    • Centrifuge the gastric contents at 1000 rpm for 10 minutes.

    • Measure the volume of the supernatant (gastric juice).

    • Determine the pH of the gastric juice using a pH meter.

    • Titration for Total Acidity: Pipette 1 ml of the supernatant into a flask, add 2-3 drops of phenolphthalein indicator, and titrate with 0.01 N NaOH until a permanent pink color is observed. The volume of NaOH consumed is used to calculate the total acid output.

Calculation of Total Acidity: Total Acidity (mEq/L/100g) = (Volume of NaOH x Normality of NaOH x 100) / (0.1 ml x Weight of the rat in kg)

Pylorus Ligation Workflow fasting Fast Rats (24-48h) drug_admin Administer Impromidine/Vehicle fasting->drug_admin anesthesia Anesthetize Rat drug_admin->anesthesia surgery Pylorus Ligation Surgery anesthesia->surgery incubation 4-hour Incubation surgery->incubation euthanasia Euthanize Animal incubation->euthanasia collection Collect Gastric Contents euthanasia->collection analysis Analyze Gastric Juice (Volume, pH, Acidity) collection->analysis

Caption: Experimental workflow for the pylorus ligation model.
Protocol 2: Continuous Gastric Perfusion in Anesthetized Rats

This model allows for the continuous measurement of gastric acid secretion in real-time, providing a dynamic assessment of the effects of secretagogues.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Anesthetic (e.g., urethane)

  • Peristaltic pump

  • pH electrode and meter

  • Gastric perfusion cannulae (esophageal and duodenal)

  • Surgical instruments

  • Saline solution (0.9% NaCl)

  • Data acquisition system

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Anesthesia: Anesthetize the rat with urethane (B1682113) (administered intraperitoneally).

  • Surgical Procedure:

    • Perform a tracheotomy to ensure a clear airway.

    • Make a midline abdominal incision.

    • Insert a double-lumen cannula through the esophagus into the stomach for perfusion.

    • Insert a drainage cannula at the pylorus, extending into the duodenum, to collect the perfusate.

  • Gastric Perfusion:

    • Perfuse the stomach with warm saline (37°C) at a constant rate (e.g., 1 ml/min) using a peristaltic pump.

    • Collect the gastric effluent continuously.

  • Basal Acid Secretion: Allow the system to stabilize and measure the basal acid secretion for a period of 30-60 minutes. The pH of the effluent is continuously monitored.

  • Impromidine Stimulation: Administer this compound intravenously (e.g., via a cannulated jugular vein) as a bolus or continuous infusion.

  • Measurement of Stimulated Acid Secretion: Continue to perfuse the stomach and record the pH of the effluent. The decrease in pH corresponds to an increase in acid secretion.

  • Data Analysis: The acid output can be calculated by titrating the collected perfusate with a standard base solution (e.g., 0.01 N NaOH) back to the initial pH of the perfusion fluid.

Calculation of Acid Output: Acid Output (µEq/min) = (Volume of NaOH x Normality of NaOH) / Time of collection (min)

Gastric Perfusion Workflow fasting Fast Rat (24h) anesthesia Anesthetize Rat (Urethane) fasting->anesthesia surgery Surgical Cannulation (Esophagus & Duodenum) anesthesia->surgery perfusion_setup Initiate Gastric Perfusion surgery->perfusion_setup basal_measurement Measure Basal Acid Secretion perfusion_setup->basal_measurement impromidine_admin Administer Impromidine (IV) basal_measurement->impromidine_admin stimulated_measurement Measure Stimulated Acid Secretion impromidine_admin->stimulated_measurement data_analysis Titrate Perfusate & Calculate Acid Output stimulated_measurement->data_analysis

Caption: Experimental workflow for the continuous gastric perfusion model.

Conclusion

This compound is a powerful pharmacological tool for investigating the mechanisms of gastric acid secretion and for the preclinical evaluation of anti-secretory compounds. The protocols outlined above provide robust and reproducible methods for quantifying Impromidine-stimulated acid output in rodent models. Careful adherence to these procedures will ensure the generation of high-quality, reliable data for research and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Impromidine Hydrochloride Cardiovascular Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cardiovascular side effects of Impromidine (B1671804) Hydrochloride in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular effects of Impromidine Hydrochloride observed in animal studies?

A1: this compound, a potent and specific histamine (B1213489) H2-receptor agonist, elicits several significant cardiovascular responses in animal models. The most commonly reported effects include:

  • Hypotension: A decrease in blood pressure is a consistent finding in studies involving cats and rats.[1] This is primarily due to a reduction in total peripheral resistance.[1]

  • Tachycardia: An increased heart rate is another prominent effect observed in dogs and other animal models.[2][3][4]

  • Increased Cardiac Output: Despite the drop in blood pressure, cardiac output generally increases.[1][3]

  • Vasodilation: Impromidine causes vasodilation in various vascular beds, including the femoral, mesenteric, and coronary arteries.[1][3][4]

Q2: What is the mechanism of action for Impromidine's cardiovascular effects?

A2: The cardiovascular effects of Impromidine are mediated through its agonist activity at histamine H2-receptors.[1][2] This has been demonstrated by the fact that cimetidine (B194882), a histamine H2-receptor antagonist, can competitively inhibit or substantially prevent the cardiovascular changes induced by Impromidine.[1][2][3] The stimulation of H2-receptors leads to vasodilation and positive chronotropic (heart rate) and inotropic (contractility) effects on the heart.

Q3: Are there species-specific differences in the cardiovascular response to Impromidine?

A3: Yes, while the general cardiovascular effects are similar, there can be species-specific variations in sensitivity and the magnitude of response. For instance, Impromidine has been shown to lower blood pressure in cats and rats.[1] In dogs, it causes tachycardia and increased cardiac output with only minor changes in systemic arterial pressure at certain doses.[3] Researchers should be aware of these potential differences when selecting an animal model.

Q4: What are the potential toxic cardiovascular effects of Impromidine at high doses?

A4: At higher dose levels, particularly in dogs, Impromidine has been associated with myocardial damage.[4] Short-term repeated-dose toxicity studies in dogs also revealed vasodilation and tachycardia as consistent effects.[4] Acute toxicity studies indicate that at lethal doses, death is often caused by respiratory failure.[4]

Troubleshooting Guide

Issue 1: Failure to observe the expected hypotensive effect.

Possible Cause Troubleshooting Step
Incorrect Dosage Verify the administered dose. Impromidine's effects are dose-dependent. Refer to dose-response studies to ensure an effective dose is being used for the specific animal model. For example, in conscious dogs, the ED50 for a fall in systolic blood pressure was compared to histamine.[2]
Route of Administration The route of administration significantly impacts the onset and magnitude of the effect. Intravenous and intra-arterial administrations have been shown to be effective.[1] Ensure the chosen route allows for systemic distribution to the cardiovascular system.
Animal Model Variation As mentioned in the FAQs, there are species-specific differences. The hypotensive effect is well-documented in cats and rats.[1] In dogs, the effect on blood pressure might be less pronounced at certain doses.[3]
Anesthesia The type of anesthetic used can influence cardiovascular parameters and drug responses. Review the experimental protocol and consider if the anesthetic agent is masking the hypotensive effect of Impromidine.

Issue 2: Unexpectedly high mortality rate in the animal colony.

Possible Cause Troubleshooting Step
Acute Toxicity Review the dosage being administered. The intravenous LD50 has been established in mice and rats, and the minimum lethal dose in dogs has also been reported.[4] Ensure that the experimental doses are well below these toxic levels.
Respiratory Failure At acute doses, Impromidine can cause death by respiratory failure.[4] Monitor respiratory parameters in anesthetized animals and be prepared to provide respiratory support if necessary.
Cardiotoxicity At high doses, myocardial damage has been observed in dogs.[4] If high doses are being used, consider histopathological examination of the heart tissue to assess for any damage.

Data Presentation

Table 1: Cardiovascular Effects of Impromidine in Different Animal Models

Animal Model Cardiovascular Effect Dosage/Route Reference
CatsHypotension, Reduced Total Peripheral Resistance, Increased Cardiac Output, VasodilationIntravenous infusion, Intra-arterial[1]
RatsHypotensionIntravenous[1]
DogsTachycardia, Increased Cardiac Output, Minor changes in Systemic Arterial Pressure, Vasodilation16 nmol/kg intravenously[3]
DogsFall in Systolic Blood Pressure, Increased Heart Rate0.46 to 46 nmol/kg.hr (step-dose response)[2]
Guinea PigsStimulation of all measured cardiac parameters (isolated heart)Not specified[1]

Table 2: Potency and Toxicity of Impromidine

Parameter Animal Model Value Reference
ED50 (Acid Stimulation)Conscious Dogs3.8 nmol/kg.hr[2]
ED50 (Heart Rate Increase)Conscious Dogs5.6 nmol/kg.hr[2]
Intravenous LD50Male Mice9.6 mg/kg[4]
Intravenous LD50Female Mice12.7 mg/kg[4]
Intravenous LD50Rats25.5 mg/kg[4]
Minimum Lethal Dose (i.v. infusion)Dogs27.7 mg/kg (during infusion), 4 mg/kg (within 14 days)[4]

Experimental Protocols

Protocol 1: Investigation of Hemodynamic Effects in Anesthetized Cats

  • Animal Model: Anesthetized cats.

  • Drug Administration: Continuous intravenous infusions of this compound. For regional vasodilation studies, intra-arterial administration into the femoral or mesenteric vasculature was used.

  • Measurements:

    • Blood pressure was continuously monitored.

    • Cardiac output was measured to determine changes in heart function.

    • Total peripheral resistance was calculated from blood pressure and cardiac output.

  • Antagonist Study: To confirm the role of H2-receptors, responses to Impromidine were also measured in the presence of the H1-receptor antagonist mepyramine and the H2-receptor antagonist cimetidine.[1]

Protocol 2: Evaluation of Cardiovascular and Gastric Secretory Effects in Conscious Dogs

  • Animal Model: Five conscious dogs with gastric fistulas.

  • Drug Administration: Impromidine was administered in a step-dose response (0.46 to 46 nmol/kg.hr) in 45-minute steps. This was performed with and without a background infusion of cimetidine (2 µmol/kg.hr).

  • Measurements:

    • Heart rate (HR) was continuously monitored.

    • Systolic blood pressure was measured.

    • Gastric acid, chloride, and pepsin secretion were also analyzed.

  • Comparison: The effects of Impromidine were compared to those of histamine acid phosphate (B84403) administered in a seven-step dose response (18 to 1350 nmol/kg.hr).[2]

Visualizations

Impromidine_Cardiovascular_Signaling Imp Impromidine Hydrochloride H2R Histamine H2-Receptor (Vascular Smooth Muscle & Myocardium) Imp->H2R Agonist AC Adenylate Cyclase (Activation) H2R->AC cAMP Increased intracellular cAMP AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA Vaso Vasodilation (Reduced Peripheral Resistance) PKA->Vaso Tachy Tachycardia (Increased Heart Rate) PKA->Tachy Ino Positive Inotropy (Increased Contractility) PKA->Ino BP Hypotension Vaso->BP CO Increased Cardiac Output Tachy->CO Ino->CO

Caption: Signaling pathway of Impromidine's cardiovascular effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal Select Animal Model (e.g., Cat, Dog, Rat) Anesthesia Anesthetize Animal (if applicable) Animal->Anesthesia Dose Administer Impromidine (Specify Dose & Route) Anesthesia->Dose Control Administer Vehicle Control or Antagonist (e.g., Cimetidine) Anesthesia->Control Monitor Monitor Cardiovascular Parameters (BP, HR, CO) Dose->Monitor Control->Monitor Collect Collect and Record Data Monitor->Collect Analyze Statistical Analysis Collect->Analyze Compare Compare Impromidine vs. Control/Antagonist Analyze->Compare

Caption: General experimental workflow for cardiovascular studies.

References

mitigating Impromidine Hydrochloride-induced tachycardia in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Impromidine (B1671804) Hydrochloride Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Impromidine Hydrochloride, focusing on the common issue of drug-induced tachycardia.

Troubleshooting Guide: Managing this compound-Induced Tachycardia

Immediate Troubleshooting Steps

If you observe significant tachycardia (a rapid increase in heart rate) after administering this compound, consider the following immediate actions:

  • Confirm the Observation: Ensure the tachycardia is a genuine physiological response and not an artifact of the recording equipment. Check electrode placement and signal quality.

  • Reduce or Discontinue Impromidine Administration: If the tachycardia is severe or exceeds the predefined experimental limits, the most immediate action is to lower the infusion rate or stop the administration of Impromidine.

  • Administer a Mitigating Agent: Based on established protocols, the administration of a competitive H2-receptor antagonist is the most direct and evidence-based approach to counteract Impromidine's effects.

Problem: Unexpectedly Severe Tachycardia

Possible Cause 1: Impromidine Dose is Too High

  • Solution: Review the dose-response relationship for Impromidine in your specific animal model. Impromidine is a potent H2-receptor agonist, and even small doses can elicit a strong tachycardic response.[1] Consider reducing the dose in subsequent experiments.

Possible Cause 2: H2-Receptor Mediated Effect

  • Solution: The tachycardic effects of Impromidine are primarily mediated by the activation of histamine (B1213489) H2-receptors in the cardiovascular system.[1] To counteract this, a competitive H2-receptor antagonist can be co-administered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced tachycardia?

A1: Impromidine is a potent and highly selective histamine H2-receptor agonist.[1][2] Its administration leads to the stimulation of H2-receptors in the heart.[1][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) in cardiac muscle cells.[4] This signaling cascade results in an increased heart rate (positive chronotropic effect) and increased force of contraction (positive inotropic effect).[5][6]

Q2: How can I prevent or mitigate tachycardia in my experiments?

A2: The most effective and scientifically supported method is the co-administration of a competitive histamine H2-receptor antagonist, such as cimetidine (B194882).[1][7][8] Cimetidine works by blocking the H2-receptors, thereby preventing Impromidine from binding and exerting its stimulatory effects on the heart.[1][8]

Q3: Are there any alternatives to H2-receptor antagonists for mitigating this side effect?

A3: While other classes of drugs, such as beta-blockers (e.g., atenolol, propranolol), are commonly used to manage tachycardia, their use in the context of Impromidine-induced tachycardia is not well-established in the scientific literature.[9] One study on histamine-induced arrhythmias found that the beta-blocker propranolol (B1214883) had no effect, whereas the H2-receptor blocker cimetidine was effective.[10] Furthermore, some evidence suggests that chronic beta-blocker treatment might sensitize histamine H2-receptors, which could potentially exacerbate the tachycardic effect of Impromidine.[11] Therefore, the use of beta-blockers for this specific application requires careful consideration and further investigation.

Q4: What is a recommended experimental protocol to mitigate Impromidine-induced tachycardia in a canine model?

A4: Based on published research, a continuous intravenous infusion of an H2-receptor antagonist can be used to competitively inhibit the effects of Impromidine.[1] See the detailed experimental protocol below.

Experimental Protocols

Protocol 1: Mitigation of Impromidine-Induced Tachycardia in Conscious Dogs using Cimetidine

This protocol is adapted from a study investigating the H2-receptor-mediated effects of Impromidine in conscious gastric fistula dogs.[1]

Objective: To demonstrate the competitive inhibition of Impromidine-induced tachycardia by the H2-receptor antagonist, cimetidine.

Animal Model: Conscious dogs with a gastric fistula.

Materials:

  • This compound solution

  • Cimetidine solution

  • Saline solution (vehicle control)

  • Infusion pumps

  • Heart rate monitoring equipment (e.g., ECG)

Procedure:

  • Acclimatization: Allow the dogs to acclimate to the experimental setup to minimize stress-related heart rate changes.

  • Baseline Measurement: Record a stable baseline heart rate for at least 30 minutes before any drug administration.

  • Cimetidine Administration: Infuse cimetidine intravenously at a constant rate of 2 µmol/kg/hr.[1]

  • Impromidine Administration (Step-Dose Response):

    • Begin a continuous intravenous infusion of Impromidine at a starting dose of 0.46 nmol/kg/hr.[1]

    • Increase the dose of Impromidine in a stepwise manner (e.g., 0.46, 1.4, 4.6, 14, and 46 nmol/kg/hr) at 45-minute intervals.[1]

    • Continuously monitor and record the heart rate throughout the infusion period.

  • Control Experiment: On a separate day, repeat the Impromidine step-dose infusion with a saline vehicle infusion instead of cimetidine to establish the uninhibited tachycardic effect of Impromidine.

  • Data Analysis: Compare the heart rate responses to Impromidine in the presence and absence of cimetidine.

Data Presentation

Table 1: Effect of Cimetidine on Impromidine-Induced Increase in Heart Rate in Conscious Dogs

Impromidine Dose (nmol/kg/hr)Change in Heart Rate (beats/min) - Without Cimetidine (Mean ± SEM)Change in Heart Rate (beats/min) - With Cimetidine (2 µmol/kg/hr) (Mean ± SEM)
0.46+5 ± 2+1 ± 1
1.4+15 ± 3+4 ± 2
4.6+35 ± 5+10 ± 3
14+60 ± 7+25 ± 4
46+85 ± 9+45 ± 6

Note: The data in this table are illustrative and based on the findings that cimetidine competitively inhibits the heart rate effects of impromidine. Actual results may vary.

Visualizations

Impromidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Impromidine Impromidine H2R Histamine H2 Receptor Impromidine->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Calcium Ca_Channel->Calcium Increases Tachycardia Increased Heart Rate (Tachycardia) Calcium->Tachycardia Leads to

Caption: Signaling pathway of Impromidine-induced tachycardia.

Mitigation_Workflow Start Experiment Start: Administer Impromidine Monitor Monitor Heart Rate Start->Monitor Tachycardia Significant Tachycardia Observed? Monitor->Tachycardia Administer_Cimetidine Administer Cimetidine (H2-Receptor Antagonist) Tachycardia->Administer_Cimetidine Yes Continue Continue Experiment with Monitoring Tachycardia->Continue No Administer_Cimetidine->Continue Continue->Monitor End Experiment End Continue->End

Caption: Experimental workflow for mitigating tachycardia.

References

Technical Support Center: Managing Impromidine Hydrochloride-Induced Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Impromidine (B1671804) Hydrochloride. The information is designed to address specific issues that may arise during experimental procedures, with a focus on managing hypotension.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine Hydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and highly specific agonist for the histamine (B1213489) H2 receptor.[1][2] Its primary mechanism of action involves binding to and activating H2 receptors, which are G-protein coupled receptors.[3]

Q2: Why does this compound infusion cause hypotension?

A2: The hypotensive effect of this compound is a direct result of its activation of histamine H2 receptors.[1] This activation leads to vasodilation, which is a widening of blood vessels. This, in turn, causes a reduction in total peripheral vascular resistance, leading to a drop in blood pressure.[4] In some cases, cardiac output may increase during this hypotension.

Q3: Are the cardiovascular side effects of this compound mediated by other receptors?

A3: Studies have shown that the cardiovascular side effects, including hypotension, are primarily mediated by H2 receptors. An investigation using an H1-antagonist, mepyramine maleate, showed no significant difference in the cardiovascular effects of Impromidine, suggesting that these effects are mediated by H2-receptors in the cardiovascular system alone.

Q4: Can the hypotensive effects of this compound be prevented or reversed?

A4: Yes, the hypotensive effects of this compound can be competitively inhibited by H2 receptor antagonists, such as cimetidine (B194882).[1] Studies have demonstrated that a background infusion of cimetidine can effectively antagonize the fall in systolic blood pressure induced by Impromidine.[1]

Troubleshooting Guides

Issue: Significant Drop in Blood Pressure Observed During this compound Infusion

This guide provides a step-by-step approach to managing hypotension during your experiment.

Step 1: Immediate Assessment and Monitoring

  • Continuously Monitor Vital Signs: Ensure continuous monitoring of mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.

  • Define a Critical Threshold: Establish a critical MAP threshold (e.g., <60 mmHg in small animals) at which intervention is necessary to ensure adequate organ perfusion.[5][6]

Step 2: Initial Interventions

  • Reduce or Pause Infusion: The most immediate action is to reduce the infusion rate of this compound or temporarily pause the infusion to assess the blood pressure response.

  • Fluid Resuscitation: Administer an intravenous bolus of an isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution). A typical starting dose in rats is 10-20 mL/kg administered over 15 minutes. This can help to increase intravascular volume.

Step 3: Pharmacological Intervention with an H2 Antagonist

  • Administer Cimetidine: Based on preclinical studies, cimetidine can be used to competitively antagonize the effects of Impromidine.[1]

    • Note: The optimal dose of cimetidine for reversal may need to be determined empirically for your specific experimental model and Impromidine dosage. One study in conscious dogs used a background infusion of cimetidine (2 µmol/kg/hr) to inhibit the effects of a step-dose response of Impromidine (0.46 to 46 nmol/kg/hr).[1]

Step 4: Advanced Support (if hypotension persists)

  • Consider Vasopressor Support: If hypotension is severe and does not respond to fluid resuscitation and H2 antagonism, the use of vasopressors may be necessary. These should be used judiciously to restore adequate perfusion.

    • Norepinephrine: Often considered a first-line vasopressor in cases of distributive shock.[7]

    • Dopamine: Another option that can increase blood pressure through its dose-dependent effects on adrenergic receptors.[7]

    • Caution: The use of vasopressors should be carefully considered and monitored, as they can have their own effects on the experimental model.

Data Presentation

Table 1: Dose-Dependent Effects of Impromidine Infusion on Systolic Blood Pressure in Conscious Dogs

Impromidine Infusion Rate (nmol/kg/hr)Observation
0.46 - 46 (step-dose)Produced a fall in systolic blood pressure comparable to histamine.[1]

Table 2: Effect of Cimetidine on Impromidine-Induced Effects in Conscious Dogs

ParameterCimetidine's EffectpA2 Value
Change in Systolic Blood PressureCompetitive inhibition of Impromidine's effect.[1]6.32[1]
Gastric Acid SecretionCompetitive inhibition of Impromidine's effect.[1]5.99[1]
Change in Heart RateCompetitive inhibition of Impromidine's effect.[1]6.03[1]

pA2 value is a measure of the potency of an antagonist.

Experimental Protocols

Protocol: Impromidine Infusion and Cimetidine Antagonism in Conscious Dogs (Adapted from Molina et al., 1980)

  • Animal Model: Conscious gastric fistula dogs.[1]

  • Impromidine Administration:

    • Administer Impromidine intravenously in a step-dose response, ranging from 0.46 to 46 nmol/kg/hr.[1]

    • Each dose should be administered for a 45-minute step.[1]

  • Cimetidine Administration (for antagonism studies):

    • Administer a background intravenous infusion of cimetidine at a rate of 2 µmol/kg/hr.[1]

  • Monitoring:

    • Continuously monitor systolic blood pressure and heart rate throughout the infusion period.

    • Collect gastric juice samples to measure acid output.

Visualizations

G cluster_0 Impromidine-Induced Hypotension Pathway Impromidine Impromidine H2_Receptor Histamine H2 Receptor Impromidine->H2_Receptor Binds to G_Protein G-Protein Activation H2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Hypotension Decreased Peripheral Resistance & Hypotension Vasodilation->Hypotension

Caption: Signaling pathway of Impromidine-induced hypotension.

G cluster_1 Troubleshooting Workflow for Impromidine-Induced Hypotension Start Hypotension Detected (MAP < Threshold) Action1 Reduce/Pause Impromidine Infusion Start->Action1 Action2 Administer IV Fluids Action1->Action2 Decision1 Blood Pressure Restored? Action2->Decision1 Action3 Administer H2 Antagonist (e.g., Cimetidine) Decision1->Action3 No End Continue Monitoring Decision1->End Yes Decision2 Blood Pressure Restored? Action3->Decision2 Action4 Consider Vasopressor Support Decision2->Action4 No Decision2->End Yes Action4->End

Caption: Logical workflow for managing Impromidine-induced hypotension.

References

Technical Support Center: Investigating Tachyphylaxis with Impromidine Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for tachyphylaxis with repeated administration of Impromidine (B1671804) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine Hydrochloride and what is its primary mechanism of action?

This compound is a potent and highly specific histamine (B1213489) H2 receptor agonist.[1] Its primary mechanism of action is to bind to and activate the histamine H2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This signaling cascade is responsible for the various physiological effects of Impromidine, including the stimulation of gastric acid secretion.

Q2: Is tachyphylaxis a known issue with repeated this compound administration?

Yes, the development of rapid tachyphylaxis to the effects of Impromidine has been observed, particularly in tissues such as the kidney.[1] Tachyphylaxis, a rapid decrease in the response to a drug following its repeated administration, is a recognized phenomenon for many GPCR agonists, including those for the histamine H2 receptor. This reduced response is a critical consideration in experimental design and data interpretation.

Q3: What is the molecular mechanism underlying tachyphylaxis to H2 receptor agonists like Impromidine?

The primary mechanism of tachyphylaxis for H2 receptors is desensitization, which involves the uncoupling of the receptor from its downstream signaling pathway. A key process in this desensitization is the phosphorylation of the H2 receptor by G-protein coupled receptor kinases (GRKs).[2][3] Agonist binding to the receptor induces a conformational change that exposes phosphorylation sites. GRK-mediated phosphorylation then promotes the binding of β-arrestin to the receptor, which sterically hinders the interaction with the G-protein, thus attenuating the signal. In some cases, this is followed by receptor internalization.[4]

Q4: We are observing a diminishing response to Impromidine in our cell-based assays. How can we confirm this is tachyphylaxis?

To confirm tachyphylaxis, you can perform a desensitization assay. This typically involves the following steps:

  • Initial Stimulation: Treat your cells with a specific concentration of Impromidine for a defined period.

  • Washout: Thoroughly wash the cells to remove the Impromidine.

  • Re-stimulation: After a recovery period (if desired), re-stimulate the cells with the same concentration of Impromidine.

  • Response Measurement: Measure the cellular response (e.g., cAMP accumulation) after both the initial and subsequent stimulations.

A significantly reduced response upon re-stimulation is indicative of tachyphylaxis.

Q5: Can tachyphylaxis to Impromidine be reversed?

The reversal of tachyphylaxis, or resensitization, can occur after the removal of the agonist. The rate and extent of resensitization can vary depending on the cell type and experimental conditions. Studies on H2 receptor agonists have shown that recovery of the cAMP response can occur over several hours.[5] This process may involve dephosphorylation of the receptor and its recycling back to the cell surface.

Troubleshooting Guides

Issue 1: Inconsistent or rapidly diminishing cAMP response to Impromidine.
Potential Cause Troubleshooting Step
Tachyphylaxis/Desensitization Reduce the pre-incubation time with Impromidine or decrease the concentration used for pre-treatment. Perform a time-course experiment to determine the onset of desensitization.
Cell Health Ensure cells are healthy, within a low passage number, and plated at the correct density. Perform a cell viability assay.
Reagent Degradation Prepare fresh this compound solutions for each experiment. Aliquot and store stock solutions as recommended by the manufacturer.
Assay Conditions Optimize the duration of Impromidine stimulation and the concentration of phosphodiesterase inhibitors (e.g., IBMX) in your assay buffer to prevent cAMP degradation.
Issue 2: High variability in radioligand binding assay results.
Potential Cause Troubleshooting Step
Incomplete Wash Steps Ensure thorough and rapid washing of filters or cell plates to remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the bound ligand.
Non-Specific Binding Determine non-specific binding using a high concentration of a competing non-labeled ligand (e.g., another H2 antagonist like cimetidine). Ensure this is included in every experiment.
Receptor Internalization If measuring cell surface receptors, perform all incubation and wash steps at 4°C to prevent agonist-induced internalization.
Low Receptor Expression If using transfected cells, verify the expression level of the H2 receptor via Western blot or other methods.

Quantitative Data on H2 Receptor Desensitization

While specific quantitative data for Impromidine-induced tachyphylaxis is limited in publicly available literature, the following table summarizes representative data for the desensitization of the histamine H2 receptor in response to the agonist amthamine (B1667264) in a transfected COS-7 cell line. This data illustrates the expected trend of a reduced response following pre-treatment with an agonist.

Table 1: Effect of Amthamine Pre-treatment on Subsequent cAMP Response in H2 Receptor-Transfected COS-7 Cells

Pre-treatment ConditionSubsequent Amthamine StimulationcAMP Response (% of control)
No Pre-treatment (Control)10 µM Amthamine100%
10 µM Amthamine (10 min)10 µM Amthamine~50%

This is illustrative data based on findings for H2 receptor agonists.[3] The exact magnitude and time course of desensitization for Impromidine may vary depending on the experimental system.

Table 2: Time Course of H2 Receptor Desensitization

AgonistCell LineParameterValue
AmthamineH2R-transfected COS-7t(1/2) for desensitization0.49 ± 0.01 min
BU-E-75U937 cellst(1/2) for desensitization~20 min

Data from studies on H2 receptor agonists.[2][5]

Experimental Protocols

Protocol 1: Assessment of Impromidine-Induced Tachyphylaxis via cAMP Accumulation Assay

This protocol is designed to quantify the degree of tachyphylaxis by measuring the cAMP response to a second stimulation with Impromidine after an initial exposure.

Materials:

  • Cell line expressing histamine H2 receptors (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Desensitization (Pre-treatment):

    • Aspirate the culture medium.

    • Add culture medium containing the desired concentration of this compound to the "desensitized" wells.

    • Add culture medium without Impromidine to the "control" wells.

    • Incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Washout:

    • Aspirate the medium from all wells.

    • Wash the cells three times with warm PBS to completely remove the Impromidine.

  • Recovery (Optional):

    • Add fresh, serum-free medium and incubate for a desired recovery period (e.g., 0, 30, 60, 120 minutes).

  • Re-stimulation:

    • Aspirate the medium.

    • Add stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 1 mM IBMX) to all wells.

    • Add this compound at the desired concentration to both "control" and "desensitized" wells.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the cAMP concentration for each condition.

    • Express the response in the "desensitized" wells as a percentage of the response in the "control" wells.

Visualizations

G Histamine H2 Receptor Signaling Pathway Impromidine This compound H2R Histamine H2 Receptor Impromidine->H2R Binds to G_protein Gs Protein (αβγ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Histamine H2 Receptor Signaling Pathway

G Experimental Workflow for Investigating Tachyphylaxis cluster_0 Control Group cluster_1 Tachyphylaxis Group Control_Stimulation Stimulate with Impromidine Control_Measurement Measure cAMP Response (100% Response) Control_Stimulation->Control_Measurement End End Control_Measurement->End Compare Responses Pre_treatment Pre-treat with Impromidine Washout Washout Pre_treatment->Washout Re_stimulation Re-stimulate with Impromidine Washout->Re_stimulation Tachyphylaxis_Measurement Measure cAMP Response (<100% Response) Re_stimulation->Tachyphylaxis_Measurement Tachyphylaxis_Measurement->End Compare Responses Start Plate Cells Expressing H2R Start->Control_Stimulation Start->Pre_treatment

Workflow for Tachyphylaxis Investigation

G Logical Relationships in H2R Tachyphylaxis Agonist_Binding Impromidine Binding to H2R Receptor_Activation H2R Activation Agonist_Binding->Receptor_Activation GRK_Activation GRK Activation Receptor_Activation->GRK_Activation Receptor_Phosphorylation H2R Phosphorylation GRK_Activation->Receptor_Phosphorylation Arrestin_Binding β-Arrestin Binding Receptor_Phosphorylation->Arrestin_Binding Uncoupling Uncoupling from Gs Protein Arrestin_Binding->Uncoupling Internalization Receptor Internalization Arrestin_Binding->Internalization Reduced_Response Tachyphylaxis (Reduced cAMP Production) Uncoupling->Reduced_Response Internalization->Reduced_Response contributes to

Mechanisms of H2R Tachyphylaxis

References

unexpected respiratory effects of high-dose Impromidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected respiratory effects during experiments involving high-dose Impromidine (B1671804) Hydrochloride.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Q1: We are observing respiratory distress in our animal subjects following high-dose administration of Impromidine Hydrochloride. What is the likely cause?

A1: High-dose administration of this compound has been shown to cause death by respiratory failure in preclinical studies, specifically in rats[1][2]. While Impromidine is a potent and specific histamine (B1213489) H2-receptor agonist, high doses can lead to severe, unexpected adverse effects[1][2]. The precise mechanism of respiratory failure is not fully elucidated in publicly available literature, but potential causes could include central respiratory depression or other systemic effects impacting respiratory function. It is crucial to distinguish this from expected cardiovascular effects such as vasodilation and tachycardia, which are also associated with Impromidine[1][3].

Q2: What are the initial signs of Impromidine-induced respiratory distress to monitor for in our animal models?

A2: Initial signs of respiratory distress can be subtle and progress rapidly. Key indicators to monitor include:

  • Changes in respiratory rate (bradypnea or tachypnea)

  • Labored breathing (dyspnea), evidenced by exaggerated thoracic movements or use of accessory respiratory muscles

  • Cyanosis (bluish discoloration of mucous membranes)

  • Reduced responsiveness or lethargy

  • Changes in blood gas parameters (hypoxemia, hypercapnia) if being monitored.

Q3: Our experiment requires the use of high-dose Impromidine. What immediate troubleshooting steps can we take if we observe respiratory distress?

A3: If you observe respiratory distress, the following immediate actions are recommended:

  • Cease Impromidine Administration: Immediately stop the infusion or administration of the drug.

  • Provide Respiratory Support: If the animal is anesthetized and intubated, ensure adequate ventilation. For spontaneously breathing animals, provide supplemental oxygen. In severe cases, mechanical ventilation may be necessary.

  • Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and respiratory rate. The known cardiovascular effects of Impromidine, such as hypotension and tachycardia, can exacerbate respiratory compromise[4].

  • Administer Supportive Care: Maintain core body temperature and ensure fluid balance.

  • Consider an H2 Antagonist: While not a direct reversal agent for respiratory failure, administration of an H2-receptor antagonist like cimetidine (B194882) has been shown to competitively inhibit the cardiovascular effects of Impromidine and may help mitigate some systemic effects[4].

Q4: Are there any known antidotes for Impromidine-induced respiratory failure?

A4: There is no specific antidote for Impromidine-induced respiratory failure mentioned in the available scientific literature. Management is primarily supportive and focuses on maintaining adequate respiration and cardiovascular function[5].

Quantitative Data

The following table summarizes key toxicological data for this compound from preclinical studies.

Parameter Species Route of Administration Value Reference
Intravenous LD50Male MiceIntravenous9.6 mg/kg[1][2]
Intravenous LD50Female MiceIntravenous12.7 mg/kg[1][2]
Intravenous LD50RatsIntravenous25.5 mg/kg[1][2]
Minimum Lethal DoseDogs30 min Intravenous Infusion27.7 mg/kg[1][2]
Minimum Lethal Dose (within 14 days)Dogs30 min Intravenous Infusion4 mg/kg[1][2]

Experimental Protocols

Protocol for Monitoring Respiratory Parameters in Small Animal Models

This protocol outlines a general method for monitoring respiratory function in rodents during and after the administration of high-dose this compound.

1. Animal Preparation: a. Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). b. Place the animal on a heating pad to maintain body temperature. c. For detailed respiratory analysis, a tracheostomy may be performed to ensure a patent airway and allow for direct measurement of respiratory flow and pressure.

2. Physiological Monitoring: a. Respiratory Rate and Tidal Volume: Use a whole-body plethysmograph for non-invasive measurement in conscious animals or a pneumotachometer connected to the tracheal tube in anesthetized animals. b. Blood Gas Analysis: Collect arterial blood samples at baseline and at specified time points after Impromidine administration to measure PaO2, PaCO2, and pH. c. Pulse Oximetry: Use a veterinary pulse oximeter with a sensor placed on a paw or tail to continuously monitor arterial oxygen saturation (SpO2).

3. Impromidine Administration: a. Administer this compound via the desired route (e.g., intravenous infusion). b. Start with a low dose and gradually escalate, while continuously monitoring respiratory parameters.

4. Data Collection and Analysis: a. Record all physiological parameters at regular intervals. b. Note the dose at which any signs of respiratory distress first appear. c. Statistically analyze changes in respiratory parameters from baseline.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular H2R Histamine H2 Receptor G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Expected Physiological Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) PKA->Physiological_Response Leads to Unexpected_Response High-Dose Unexpected Respiratory Effects (Mechanism Unknown) Impromidine Impromidine (High Dose) Impromidine->H2R Agonist Binding Impromidine->Unexpected_Response Induces

Caption: Impromidine H2 Receptor Signaling Pathway.

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Troubleshooting cluster_3 Post-Experiment Animal_Prep 1. Animal Preparation (Anesthesia, Cannulation) Baseline 2. Baseline Monitoring (Vitals, Blood Gas) Animal_Prep->Baseline Dose_Admin 3. High-Dose Impromidine Administration Baseline->Dose_Admin Continuous_Monitoring 4. Continuous Monitoring of Respiration & Vitals Dose_Admin->Continuous_Monitoring Distress_Observed 5. Respiratory Distress Observed? Continuous_Monitoring->Distress_Observed Stop_Admin 6a. Stop Administration Distress_Observed->Stop_Admin Yes Data_Analysis 7. Data Analysis Distress_Observed->Data_Analysis No Supportive_Care 6b. Provide Respiratory & Cardiovascular Support Stop_Admin->Supportive_Care Supportive_Care->Data_Analysis Reporting 8. Report Findings Data_Analysis->Reporting

References

Technical Support Center: Optimizing Impromidine Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Impromidine (B1671804) Hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine Hydrochloride and what is its primary mechanism of action?

This compound is a potent and highly specific agonist for the histamine (B1213489) H2 receptor.[1][2][3] Its primary mechanism of action is to bind to and activate histamine H2 receptors, which are G-protein coupled receptors (GPCRs).[4] This activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5]

Q2: What is a typical starting concentration range for this compound in in vitro assays?

Based on published studies, a reasonable starting concentration range for this compound in in vitro assays, such as those using isolated tissues, is between 3 nM and 100 nM.[6][7] However, the optimal concentration is highly dependent on the cell type, the specific assay being performed, and the expression level of the H2 receptor. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as sterile distilled water or a buffer solution, to create a stock solution. It is recommended to store the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. Please refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]

Q4: In which in vitro assays is this compound commonly used?

This compound is frequently used in a variety of in vitro assays to study the function of the histamine H2 receptor, including:

  • Receptor Binding Assays: To determine the affinity of other compounds for the H2 receptor.[8][9][10]

  • cAMP Accumulation Assays: To measure the functional consequence of H2 receptor activation.[5][11][12]

  • Cell Viability and Proliferation Assays: To investigate the effect of H2 receptor activation on cell health and growth.[13][14][15][16][17]

  • Isolated Tissue/Organ Bath Assays: To study the physiological effects on tissues such as gastric mucosa or cardiac muscle.[6][18]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect or weak response at expected concentrations. 1. Low H2 receptor expression in the chosen cell line. 2. This compound degradation. 3. Suboptimal assay conditions. 4. Incorrect concentration calculations.1. Verify H2 receptor expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to express high levels of the H2 receptor. 2. Prepare fresh stock solutions of this compound. Ensure proper storage conditions are maintained. 3. Optimize assay parameters such as incubation time, cell density, and buffer composition. 4. Double-check all dilution calculations.
High background signal or non-specific effects. 1. This compound concentration is too high, leading to off-target effects. 2. Contamination of reagents or cell culture.1. Perform a full dose-response curve to identify the optimal concentration range. Include a known H2 receptor antagonist (e.g., cimetidine) as a negative control to confirm specificity.[7][18] 2. Use sterile techniques and fresh, high-quality reagents.
High variability between replicate wells or experiments. 1. Inconsistent cell seeding density. 2. Pipetting errors during reagent addition. 3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate, or fill them with sterile buffer to maintain humidity.
Unexpected antagonist-like behavior. Impromidine is a partial agonist at the human H2 receptor. At high concentrations, it can compete with and inhibit the response to a full agonist like histamine.[18][19]Be aware of the partial agonist nature of Impromidine. When studying its interaction with other agonists, carefully consider the concentration ranges used.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in In Vitro Studies

System Assay Effective Concentration Range Reference
Guinea-pig isolated atriaIncreased rate and force of beating3 - 100 nmol/l[6][7]
Human isolated left ventricular preparationsInotropic effectsSimilar potency to histamine, with concentrations up to 1 x 10-4 M used to show inhibition of histamine response.[18]
Rat oxyntic mucosa stem cellsCell proliferation0.2 mg/h via osmotic minipump (in vivo study with implications for in vitro concentrations)[13]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or WST-1)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a 2X stock concentration of a range of this compound dilutions (e.g., from 1 nM to 100 µM) in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X this compound dilutions to the appropriate wells to achieve a 1X final concentration. Include wells with vehicle control (the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Cell Viability Reagent Addition: Add the cell viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's protocol.

  • Incubation with Reagent: Incubate the plate for the time specified in the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration).

Protocol 2: Measuring cAMP Accumulation
  • Cell Seeding: Seed cells in a suitable multi-well plate and grow to near confluency.

  • Cell Preparation: On the day of the assay, aspirate the growth medium and wash the cells with a pre-warmed assay buffer (e.g., PBS or HBSS).

  • Phosphodiesterase (PDE) Inhibition: To prevent the degradation of cAMP, pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a specified time according to your assay kit's protocol.

  • This compound Stimulation: Add varying concentrations of this compound to the wells and incubate for the optimal stimulation time (typically 10-30 minutes). Include a positive control (e.g., Forskolin) and a vehicle control.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in your cAMP assay kit.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for your specific assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use this curve to determine the concentration of cAMP in your samples. Plot the cAMP concentration against the this compound concentration to create a dose-response curve.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane Imp Impromidine Hydrochloride H2R Histamine H2 Receptor (GPCR) Imp->H2R Binds & Activates G_protein G Protein (Gs) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Downstream Cellular Response PKA->Cell_Response Phosphorylates Targets

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare Impromidine Stock Solution C Prepare Serial Dilutions of Impromidine A->C B Culture & Seed Cells in Multi-well Plate D Treat Cells with Dilutions & Controls B->D C->D E Incubate for Defined Period D->E F Perform Specific Assay (e.g., Viability, cAMP) E->F G Acquire Data (e.g., Plate Reader) F->G H Analyze Data & Generate Dose-Response Curve G->H

Caption: General Experimental Workflow.

Troubleshooting_Logic Start Experiment Start: No/Weak Response Check_Receptor Is H2 Receptor Expressed? Start->Check_Receptor Check_Compound Is Compound Active? Check_Receptor->Check_Compound Yes End_Fail_Receptor Use Different Cell Line Check_Receptor->End_Fail_Receptor No Check_Concentration Is Concentration Optimal? Check_Compound->Check_Concentration Yes End_Fail_Compound Prepare Fresh Stock Solution Check_Compound->End_Fail_Compound No Check_Assay Are Assay Conditions Optimal? Check_Concentration->Check_Assay Yes End_Fail_Concentration Perform Dose- Response Curve Check_Concentration->End_Fail_Concentration No End_Success Problem Resolved Check_Assay->End_Success Yes End_Fail_Assay Optimize Assay Parameters Check_Assay->End_Fail_Assay No

Caption: Troubleshooting Flowchart.

References

troubleshooting lack of response to Impromidine Hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing a lack of response to Impromidine (B1671804) Hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Impromidine Hydrochloride and what is its primary mechanism of action?

A: this compound is a potent and highly specific agonist for the histamine (B1213489) H2 receptor.[1][2][3] Its mechanism of action involves binding to and activating H2 receptors, which are G-protein coupled receptors (GPCRs).[4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent physiological responses, such as the stimulation of gastric acid secretion and effects on the cardiovascular system.[1][4][5]

Q2: I am not observing the expected magnitude of response compared to histamine. Is my experiment failing?

A: Not necessarily. A key characteristic of Impromidine is that it acts as a partial agonist at the histamine H2 receptor in several biological systems, including human ventricular myocardium and the rat stomach.[6][7][8] This means that even at saturating concentrations, Impromidine may produce a submaximal response compared to the full agonist, histamine.[6][8] Researchers should anticipate a lower maximal effect (Emax) when comparing it directly to histamine.

Q3: How should I prepare and store this compound for in vivo use?

A: Proper handling and storage are critical for maintaining the compound's activity.

  • Storage: For long-term storage, this compound should be kept at -20°C. For short-term use (days to weeks), it can be stored in a dry, dark environment at 0-4°C.[9]

  • Solubility: The compound is soluble in Dimethyl Sulfoxide (DMSO).[9] For in vivo administration, a stock solution in DMSO can be prepared and then further diluted in a sterile, physiologically compatible vehicle such as saline.

  • Stability: The chemical stability of the drug in the final dissolution medium is important. Degradation can occur under certain pH conditions, which could lead to a lower-than-expected response.[10]

Q4: What are the typical effective dose ranges and administration routes for in vivo studies?

A: The effective dose of this compound can vary significantly depending on the animal model and the physiological endpoint being measured.

  • Administration Routes: Intravenous (IV) and subcutaneous (SC) infusions have been successfully used in clinical and preclinical studies.[11]

  • Effective Doses: Studies in dogs have used IV infusion rates from 0.46 to 46 nmol/kg/hr to measure effects on gastric secretion and cardiovascular parameters.[5] In human studies, doses of 10 micrograms/kg/hr have been used to elicit gastric acid secretion.[11] It is crucial to perform a dose-range finding study in your specific animal model to determine the optimal dose.[12]

Troubleshooting Guide for Lack of In Vivo Response

Problem: No discernible physiological response is observed after administering this compound.

This issue can often be traced back to problems with the compound's preparation, administration, or the experimental design. The following workflow can help identify the root cause.

cluster_0 A Start: No In Vivo Response B Verify Dose Calculation & Administration Technique A->B C Prepare Fresh Dosing Solution: - Use High-Purity Compound - Confirm Solubility - Check Vehicle Compatibility B->C If Calculation/Technique is Correct D Review Compound Handling: - Check Storage Conditions - Avoid Repeated Freeze-Thaw C->D If Solution Prep is Correct E Consider Biological Factors: - Is it a Partial Agonist Effect? - Potential Receptor Desensitization? - Check Animal Model Suitability D->E If Handling is Correct F Issue Resolved E->F If Cause Identified G Issue Persists: Consult Literature for Model-Specific Data or Contact Supplier E->G If Cause Unclear

Caption: A logical workflow for troubleshooting lack of response.
Data Summary: Dose-Response Parameters

The following table summarizes established dose-response data from the literature, which can serve as a starting point for your experimental design.

SpeciesEffect MeasuredED50Administration RouteReference
DogGastric Acid Secretion3.8 nmol/kg/hrIntravenous Infusion[5]
DogHeart Rate Increase5.6 nmol/kg/hrIntravenous Infusion[5]
ManGastric Acid Secretion- (Max response at 10 µg/kg/hr)Intravenous/Subcutaneous[11]
Dog (Heidenhain pouch)Gastric Acid Secretion0.26 x 10⁻⁸ mol/kg/hrInfusion[13]

Key Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol outlines a standard procedure for preparing a dosing solution for in vivo administration.

A 1. Weigh Impromidine HCl in a sterile tube C 3. Add small volume of DMSO to dissolve compound (create stock) A->C B 2. Prepare Vehicle (e.g., 10% DMSO in sterile saline) D 4. Dilute stock solution to final concentration with saline vehicle B->D C->D E 5. Vortex gently to ensure homogeneity D->E F 6. Visually inspect for precipitates E->F G 7. Sterilize via 0.22 µm filter into a sterile vial before use F->G

Caption: Workflow for preparing an Impromidine dosing solution.

Methodology:

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment.

  • Initial Solubilization: To create a high-concentration stock solution, add the minimum required volume of 100% DMSO to the powder and vortex until fully dissolved.[9]

  • Vehicle Preparation: In a separate sterile container, prepare the final vehicle. A common vehicle is a mixture of DMSO and sterile saline. The final concentration of DMSO in the dosing solution should be minimized, ideally kept below 10%, to reduce potential toxicity.[14]

  • Final Dilution: Slowly add the stock solution to the vehicle to achieve the desired final concentration for injection.

  • Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitates before administration.[14] The solution should be prepared fresh on the day of the experiment.

Protocol 2: Histamine H2 Receptor Signaling Pathway

Understanding the signaling pathway is crucial for interpreting results. A lack of response could be due to issues at any point in this cascade.

cluster_0 Cell Membrane H2R Histamine H2 Receptor G G-Protein (Gs) H2R->G Activates AC Adenylyl Cyclase G->AC Activates cAMP cAMP (Intracellular) AC->cAMP ATP -> cAMP Imp Impromidine (Extracellular) Imp->H2R Binds & Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Resp Physiological Response (e.g., Gastric Acid Secretion) PKA->Resp Phosphorylates Targets

Caption: Simplified signaling pathway of Impromidine at the H2 receptor.

This pathway illustrates that Impromidine's effect is dependent on a functional H2 receptor, G-protein coupling, and the subsequent enzymatic activity of adenylyl cyclase.[4] Any compromise in these components within the animal model could lead to a diminished response.

References

preventing Impromidine Hydrochloride degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Impromidine Hydrochloride in experimental solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their work.

Troubleshooting Guide

Q1: My this compound solution has turned yellow. What should I do?

A yellowish discoloration can indicate degradation of the compound. This may be due to oxidation or exposure to light. It is recommended to discard the solution and prepare a fresh batch, ensuring the use of high-purity solvents and protection from light during preparation and storage. To investigate the cause, you could analyze a sample of the discolored solution using a stability-indicating HPLC method to identify any degradation products.

Q2: I am seeing a precipitate in my refrigerated this compound solution. Is it still usable?

Precipitation upon refrigeration may occur if the solvent is not optimal or if the concentration exceeds its solubility at lower temperatures. Before use, allow the solution to slowly warm to room temperature to see if the precipitate redissolves. If it does, the solution may still be usable, but it is advisable to verify its concentration. If the precipitate does not redissolve, it should be discarded as it may consist of degraded material or the active compound that has crashed out of solution, leading to an unknown concentration. Consider preparing a fresh solution in a different solvent or at a lower concentration.

Q3: My experimental results are inconsistent when using a previously prepared this compound stock solution. What could be the cause?

Inconsistent results are often a sign of compound degradation in the stock solution. The stability of this compound in solution can be affected by factors such as the solvent used, the storage temperature, the pH of the solution, and exposure to light and air. It is crucial to adhere to proper storage conditions and to be aware of the solution's shelf life. For critical experiments, it is always best practice to use a freshly prepared solution. If you must use an older stock, it is recommended to qualify its integrity and concentration before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

While specific solubility data is not extensively published, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound[1]. For aqueous-based assays, further dilution of the DMSO stock in an appropriate buffer is recommended. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects.

Q2: How should I store my this compound solutions?

For short-term storage (days to weeks), solutions can be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C or below[1]. To minimize freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes. All solutions should be protected from light by using amber vials or by wrapping the container in foil.

Q3: What factors can cause the degradation of this compound in my experiments?

Several factors can contribute to the degradation of this compound in experimental solutions:

  • pH: The stability of compounds with amine and imidazole (B134444) groups is often pH-dependent. Hydrolysis can occur at acidic or alkaline pH.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can lead to photodegradation.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of oxidation byproducts.

  • Incompatible Excipients: Certain components in your formulation could potentially react with this compound.

Q4: Is it necessary to use a buffer in my aqueous solutions of this compound?

Yes, using a buffer is highly recommended to maintain a stable pH. The choice of buffer should be based on the pH required for your specific experiment and its compatibility with this compound. It is advisable to perform a compatibility study if you are using a new buffer system.

Stability of this compound Solutions: Hypothetical Data

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and is based on the general behavior of similar chemical compounds. Actual stability should be determined experimentally.

Storage ConditionSolvent/BufferConcentrationDurationRemaining Compound (%)Observations
Room Temperature (~25°C), Exposed to LightPhosphate (B84403) Buffer (pH 7.4)1 mg/mL24 hours85Slight yellowing
Room Temperature (~25°C), Protected from LightPhosphate Buffer (pH 7.4)1 mg/mL24 hours95No visible change
Refrigerated (4°C), Protected from LightPhosphate Buffer (pH 7.4)1 mg/mL7 days98No visible change
Frozen (-20°C), Protected from LightDMSO10 mg/mL30 days>99No visible change
40°C, Protected from LightPhosphate Buffer (pH 7.4)1 mg/mL7 days70Significant yellowing
Room Temperature (~25°C), Protected from LightAcidic Buffer (pH 4.0)1 mg/mL7 days90No visible change
Room Temperature (~25°C), Protected from LightAlkaline Buffer (pH 9.0)1 mg/mL7 days80Slight discoloration

Experimental Protocol: Stability Study of this compound in Aqueous Solution

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 10 mg/mL stock solution.

2. Preparation of Experimental Solutions:

  • Dilute the stock solution with the respective buffers (e.g., pH 4.0 acetate (B1210297) buffer, pH 7.4 phosphate buffer, pH 9.0 borate (B1201080) buffer) to a final concentration of 100 µg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix the experimental solution with an equal volume of 0.1 N HCl.

  • Alkaline Hydrolysis: Mix the experimental solution with an equal volume of 0.1 N NaOH.

  • Oxidative Degradation: Mix the experimental solution with an equal volume of 3% hydrogen peroxide.

  • Thermal Degradation: Store the experimental solutions at 60°C.

  • Photodegradation: Expose the experimental solutions to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp). A control sample should be wrapped in foil to protect it from light.

4. Time Points for Analysis:

  • Analyze the solutions at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

5. Analytical Method:

  • Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (pH adjusted to 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral scan of this compound (e.g., 220 nm).

    • Injection Volume: 20 µL.

6. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

  • Identify and quantify any degradation products.

  • Determine the degradation kinetics (e.g., zero-order, first-order).

Visualizations

G Potential Degradation Pathway of this compound cluster_main Impromidine This compound Hydrolysis Hydrolysis Product (Cleavage of Guanidine Group) Impromidine->Hydrolysis Acid/Base Oxidation Oxidation Product (e.g., N-oxide on Imidazole) Impromidine->Oxidation Oxygen/Peroxides Photodegradation Photodegradation Product (Ring Opening/Rearrangement) Impromidine->Photodegradation UV/Visible Light

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Study cluster_workflow Prep Prepare Impromidine Hydrochloride Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Prep->Stress Sample Collect Samples at Various Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Calculate % Degradation and Identify Degradants Analyze->Data

Caption: Workflow for an this compound stability study.

G Troubleshooting Decision Tree for Experimental Solutions cluster_tree Start Inconsistent Experimental Results? CheckSolution Is the solution visibly degraded? (color change, precipitate) Start->CheckSolution YesDegraded Discard and prepare a fresh solution. Protect from light/air. CheckSolution->YesDegraded Yes NoDegraded Was the solution stored correctly? (temp, duration) CheckSolution->NoDegraded No ImproperStorage Review storage protocol. Prepare fresh solution. NoDegraded->ImproperStorage No ProperStorage Consider other factors: pH, buffer compatibility, reagent purity. NoDegraded->ProperStorage Yes FinalAction Perform analytical test (e.g., HPLC) to confirm concentration and purity. ProperStorage->FinalAction

References

Validation & Comparative

Impromidine Hydrochloride Demonstrates Superior Potency to Histamine in Stimulating Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in the fields of gastroenterology and pharmacology now have access to a comprehensive comparison of Impromidine (B1671804) Hydrochloride and histamine (B1213489), two critical agents used in the study of gastric acid secretion. This guide provides a detailed analysis of their relative potencies, supported by experimental data, to assist in the design and interpretation of physiological and pharmacological studies. Experimental evidence confirms that Impromidine Hydrochloride is a significantly more potent stimulant of gastric acid secretion than histamine, acting as a highly specific histamine H2-receptor agonist.

A key study conducted in conscious dogs with gastric fistulas revealed that Impromidine is approximately 38 times more potent than histamine in stimulating the secretion of gastric acid.[1] The dose required to produce 50% of the maximal acid output (ED50) was 3.8 nmol/kg·hr for Impromidine, compared to 145 nmol/kg·hr for histamine.[1] Despite this marked difference in potency, both compounds elicited the same maximum stimulation of gastric hydrochloric acid output, indicating they share a common mechanism of action.[1]

Comparative Potency on Gastric Acid Secretion

CompoundAnimal ModelED50 (nmol/kg·hr)Relative PotencyMaximum Response
This compound Conscious Dog3.8~38x HistamineEquivalent to Histamine
Histamine Conscious Dog1451xEquivalent to Impromidine

Mechanism of Action: A Shared Pathway

Both this compound and histamine exert their effects by binding to and activating histamine H2 receptors located on the parietal cells of the gastric mucosa.[2][3] This activation initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates protein kinase A, which ultimately phosphorylates cellular proteins that regulate the activity of the H+/K+-ATPase, also known as the proton pump.[5] This proton pump is the final effector in the secretion of hydrogen ions into the gastric lumen, leading to the formation of hydrochloric acid.[5] Impromidine is noted for its high specificity for the H2 receptor, with minimal activity at H1 receptors.[1]

G cluster_0 Parietal Cell Impromidine Impromidine H2_Receptor H2 Receptor Impromidine->H2_Receptor Histamine Histamine Histamine->H2_Receptor Gs_Protein Gs Protein H2_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump phosphorylates (activates) H_ion H+ Proton_Pump->H_ion Lumen Gastric Lumen H_ion->Lumen secreted into

Signaling pathway for gastric acid secretion.

Experimental Protocols

The comparative potency of this compound and histamine on gastric acid secretion was determined through in vivo studies utilizing conscious gastric fistula dogs. This model allows for the direct collection and measurement of gastric secretions in an unanesthetized state, providing physiologically relevant data.

Experimental Workflow:

  • Animal Model: Five conscious dogs equipped with gastric fistulas were used.[1]

  • Drug Administration:

    • This compound: Administered intravenously in a step-dose response, with doses ranging from 0.46 to 46 nmol/kg·hr, each step lasting 45 minutes.[1]

    • Histamine Acid Phosphate: Administered intravenously in a seven-step dose-response, with doses ranging from 18 to 1350 nmol/kg·hr.[1]

  • Gastric Secretion Collection: Gastric juice was collected continuously from the gastric fistula throughout the experiment.

  • Analysis of Gastric Secretion: The collected gastric juice was analyzed to determine the output of hydrochloric acid (HCl).

  • Data Analysis: Dose-response curves were constructed to calculate the ED50 for each compound.

G Start Start Animal_Prep Conscious Gastric Fistula Dog Start->Animal_Prep Drug_Infusion Step-Dose Infusion (Impromidine or Histamine) Animal_Prep->Drug_Infusion Collection Continuous Collection of Gastric Juice Drug_Infusion->Collection Analysis Measurement of HCl Output Collection->Analysis Data_Processing Dose-Response Curve Generation & ED50 Calculation Analysis->Data_Processing End End Data_Processing->End

Experimental workflow for potency determination.

The findings from these studies underscore the value of this compound as a potent and selective tool for investigating the role of histamine H2 receptors in gastric physiology and for the preclinical evaluation of H2 receptor antagonists. Its superior potency allows for the use of lower doses, potentially reducing the risk of off-target effects and providing a clearer understanding of H2 receptor-mediated gastric acid secretion.

References

A Comparative Guide to H2 Receptor Agonists: Impromidine Hydrochloride vs. Dimaprit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent histamine (B1213489) H2 receptor agonists, Impromidine (B1671804) Hydrochloride and Dimaprit. The information presented is based on available experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction

Impromidine and Dimaprit are selective agonists for the histamine H2 receptor, a G-protein coupled receptor that mediates a variety of physiological responses, most notably the stimulation of gastric acid secretion. While both compounds activate the same receptor, they exhibit distinct pharmacological profiles in terms of potency, efficacy, and specificity. Understanding these differences is crucial for the design and interpretation of pharmacological studies.

Mechanism of Action

Both Impromidine and Dimaprit mimic the action of endogenous histamine at the H2 receptor. Activation of the H2 receptor leads to the stimulation of adenylyl cyclase through the Gs alpha subunit of the associated G-protein. This results in an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling cascades, ultimately leading to a physiological response.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the potency and efficacy of Impromidine Hydrochloride and Dimaprit in various experimental models.

Potency and Efficacy in Guinea Pig Tissues
AgonistTissueParameterValueReference
Impromidine Right AtriumPotencySignificantly more potent than Dimaprit[1]
Right AtriumRelative EfficacyLower than Dimaprit[2]
Papillary MusclePotency35 times more potent than histamine[2]
Papillary MuscleMaximal Response (Emax)~81% of histamine's maximal response[2]
Dimaprit Right AtriumPotencyLess potent than Impromidine[1]
Right AtriumRelative EfficacyHigher than Impromidine[2]
Adenylyl Cyclase Activation in Guinea Pig Lung Parenchyma
AgonistConcentration Range for StimulationReference
Impromidine 10 nM to 10 µM[3]
Dimaprit 1 µM to 10 mM[3]

Experimental Protocols

Isolated Guinea Pig Right Atrium Assay

This protocol is a standard method for assessing the potency and efficacy of H2 receptor agonists by measuring their chronotropic effects on the spontaneously beating guinea pig right atrium.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Agonist solutions (this compound, Dimaprit)

  • Isolated organ bath system with a force transducer

  • Thermostatically controlled water circulator (32°C)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • The guinea pig is euthanized by a humane method.

  • The chest is opened, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • The right atrium is carefully dissected from the rest of the heart.

  • The atrium is suspended in a 10 ml organ bath containing Krebs-Henseleit solution, maintained at 32°C, and continuously gassed with carbogen.

  • One end of the atrium is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • The preparation is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.

  • After equilibration, the spontaneous beating rate is recorded.

  • Cumulative concentration-response curves are generated by adding the agonist to the organ bath in increasing concentrations. Each concentration is allowed to produce a steady-state response before the next concentration is added.

  • The increase in heart rate is measured and plotted against the logarithm of the agonist concentration to determine the pD2 (-log EC50) and Emax values.

Adenylyl Cyclase Activation Assay

This assay measures the ability of H2 receptor agonists to stimulate the production of cAMP in a cell-free system, providing a direct measure of receptor activation.

Materials:

  • Guinea pig lung parenchyma or other tissue expressing H2 receptors

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, and a phosphodiesterase inhibitor like IBMX)

  • Agonist solutions (this compound, Dimaprit)

  • Radiolabeled ATP (e.g., [α-³²P]ATP) or a commercial cAMP detection kit (e.g., ELISA, HTRF)

  • Scintillation counter or plate reader

Procedure:

  • Tissue is homogenized in ice-cold homogenization buffer and centrifuged to obtain a crude membrane preparation.

  • The membrane pellet is resuspended in the assay buffer.

  • The membrane suspension is incubated with various concentrations of the agonist at 37°C for a defined period (e.g., 10-15 minutes).

  • The reaction is terminated by adding a stop solution (e.g., cold EDTA or by boiling).

  • The amount of cAMP produced is quantified. If using radiolabeled ATP, the [³²P]cAMP is separated from unreacted [α-³²P]ATP by column chromatography (e.g., Dowex and alumina (B75360) columns) and measured by scintillation counting. If using a commercial kit, the manufacturer's instructions are followed.

  • The concentration-response curve is plotted to determine the EC50 for adenylyl cyclase stimulation.

Visualizations

H2 Receptor Signaling Pathway

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Impromidine or Dimaprit H2R H2 Receptor Agonist->H2R Binds to G_protein Gs Protein (αβγ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response (e.g., Gastric Acid Secretion) PKA_active->Response Phosphorylates target proteins

Caption: H2 Receptor Signaling Pathway.

Experimental Workflow for Isolated Guinea Pig Atrium Assay

Isolated_Atrium_Workflow cluster_preparation Tissue Preparation cluster_setup Experimental Setup cluster_experiment Data Collection cluster_analysis Data Analysis Euthanasia Humane Euthanasia of Guinea Pig Excision Rapid Excision of Heart Euthanasia->Excision Dissection Dissection of Right Atrium Excision->Dissection Suspension Suspend Atrium in Organ Bath (32°C) Dissection->Suspension Transducer Connect to Force Transducer Suspension->Transducer Equilibration Equilibrate for 60 min under 1g Tension Transducer->Equilibration Baseline Record Baseline Beating Rate Equilibration->Baseline Agonist_Addition Cumulative Addition of Agonist Baseline->Agonist_Addition Response_Recording Record Chronotropic Response Agonist_Addition->Response_Recording CRC Plot Concentration- Response Curve Response_Recording->CRC Parameters Determine pD2 and Emax CRC->Parameters

Caption: Isolated Guinea Pig Atrium Experimental Workflow.

References

A Comparative Guide to the Antagonism of Impromidine Hydrochloride's Effects by H2 Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various histamine (B1213489) H2 receptor blockers in antagonizing the effects of Impromidine (B1671804) Hydrochloride, a potent and specific H2 receptor agonist. The information presented is supported by experimental data to aid in research and development involving H2 receptor pharmacology.

Introduction to Impromidine Hydrochloride and H2 Receptor Antagonism

This compound is a powerful research tool and a highly selective agonist for the histamine H2 receptor.[1][2] Its activation of H2 receptors triggers a cascade of intracellular events, most notably an increase in cyclic AMP (cAMP), leading to physiological responses such as gastric acid secretion and cardiac stimulation.[3][4] H2 receptor blockers, a class of drugs that competitively inhibit the action of histamine and other agonists at the H2 receptor, are widely used to study these pathways and for their therapeutic effects in reducing gastric acid.[5][6] This guide focuses on the comparative efficacy of four prominent H2 receptor blockers—cimetidine (B194882), ranitidine (B14927), famotidine (B1672045), and nizatidine (B1679011)—in antagonizing the effects of Impromidine.

Comparative Antagonist Potency

The potency of a competitive antagonist is often expressed by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

While extensive comparative data against the natural agonist histamine is available, direct comparative studies of all four H2 blockers against Impromidine are less common. However, existing research provides valuable insights into their relative potencies. Famotidine is consistently reported to be the most potent H2 receptor antagonist, followed by ranitidine, with cimetidine being the least potent on a weight basis when antagonizing histamine-induced effects.[5][6] Studies specifically investigating the antagonism of Impromidine-induced effects have confirmed the competitive inhibitory action of cimetidine and provided quantitative data for its potency.

Table 1: Comparative Potency of H2 Receptor Blockers

H2 Receptor BlockerRelative Potency (against Histamine)pA2 Value (against Impromidine in conscious dogs)
Cimetidine 1x5.99 (acid secretion)[7]
Ranitidine 4-10x more potent than CimetidineData not available
Famotidine 20-50x more potent than Cimetidine[5]Data not available
Nizatidine Similar potency to RanitidineData not available

Experimental Protocols

The following sections detail the methodologies used in key experiments to determine the antagonistic effects of H2 receptor blockers on Impromidine-induced responses.

Isolated Guinea Pig Atria Preparation

This in vitro model is frequently used to assess the cardiac effects of H2 receptor agonists and antagonists.

Objective: To determine the potency of H2 receptor antagonists in inhibiting the positive chronotropic (heart rate) and inotropic (force of contraction) effects of Impromidine.

Methodology:

  • Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Recording of Cardiac Activity: The atria are connected to an isometric force transducer to record the force of contraction and a heart rate monitor.

  • Experimental Procedure:

    • After an equilibration period, a cumulative concentration-response curve for Impromidine is established by adding increasing concentrations of the agonist to the organ bath and recording the changes in heart rate and contractile force.

    • The atria are then washed to return to baseline.

    • A fixed concentration of an H2 receptor antagonist (e.g., cimetidine, ranitidine, famotidine, or nizatidine) is added to the bath and allowed to equilibrate.

    • A second cumulative concentration-response curve for Impromidine is then generated in the presence of the antagonist.

  • Data Analysis: The concentration-response curves for Impromidine in the absence and presence of the antagonist are plotted. The rightward shift of the curve in the presence of the antagonist is used to calculate the dose ratio, which is then used in a Schild plot analysis to determine the pA2 value of the antagonist. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[8]

In Vivo Gastric Acid Secretion in Conscious Dogs

This in vivo model allows for the study of the effects of H2 agonists and antagonists on gastric acid secretion in a more physiologically relevant setting.

Objective: To quantify the inhibitory effect of H2 receptor blockers on Impromidine-stimulated gastric acid secretion.

Methodology:

  • Animal Model: Conscious dogs equipped with a gastric fistula are used.

  • Experimental Procedure:

    • A continuous intravenous infusion of Impromidine is administered to stimulate gastric acid secretion.

    • Gastric juice is collected at regular intervals, and the acid output is measured by titration.

    • Once a stable rate of acid secretion is achieved, a continuous intravenous infusion of an H2 receptor antagonist (e.g., cimetidine) is started in addition to the Impromidine infusion.

    • Gastric juice collection continues, and the new, inhibited rate of acid secretion is measured.

  • Data Analysis: The percentage inhibition of Impromidine-stimulated acid secretion by the H2 receptor antagonist is calculated. By using different doses of the antagonist, a dose-response curve for the inhibitory effect can be constructed, and parameters such as the ID50 (the dose required to produce 50% inhibition) can be determined.[7]

Signaling Pathways and Logical Relationships

The interaction between Impromidine, H2 receptors, and H2 receptor blockers can be visualized through the following signaling pathway and experimental workflow diagrams.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Impromidine Impromidine (H2 Agonist) H2R H2 Receptor Impromidine->H2R Binds & Activates H2_Blocker H2 Receptor Blocker (Antagonist) H2_Blocker->H2R Competitively Blocks G_Protein Gs Protein H2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Target Proteins

Caption: H2 Receptor Signaling Pathway.

Experimental_Workflow cluster_protocol Experimental Protocol start Isolated Tissue Preparation (e.g., Guinea Pig Atrium) equilibration Equilibration Period start->equilibration agonist_curve Generate Impromidine Concentration-Response Curve equilibration->agonist_curve washout Washout agonist_curve->washout antagonist_incubation Incubate with H2 Receptor Blocker washout->antagonist_incubation agonist_curve_antagonist Generate Impromidine Concentration-Response Curve in presence of Blocker antagonist_incubation->agonist_curve_antagonist analysis Data Analysis (Schild Plot) agonist_curve_antagonist->analysis

Caption: In Vitro Antagonism Workflow.

Conclusion

The available evidence clearly demonstrates that H2 receptor blockers act as competitive antagonists to the effects of this compound. While cimetidine's antagonistic properties against Impromidine have been quantitatively characterized, there is a need for more direct comparative studies involving other H2 blockers like ranitidine, famotidine, and nizatidine to establish a complete potency profile against this specific agonist. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the intricate interactions between Impromidine and H2 receptor antagonists.

References

A Comparative Study of Impromidine Hydrochloride and Histamine on Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of Impromidine (B1671804) Hydrochloride and histamine (B1213489) on cardiac tissue. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Introduction

Histamine is an endogenous biogenic amine that exerts a wide range of physiological effects, including significant actions on the cardiovascular system. Its effects are mediated through four distinct G protein-coupled receptors: H1, H2, H3, and H4. In cardiac tissue, histamine's influence is primarily arbitrated by H1 and H2 receptors, leading to varied responses in heart rate, contractility, and electrophysiology.[1]

Impromidine Hydrochloride is a potent and highly selective H2 receptor agonist.[2] It is a valuable pharmacological tool for elucidating the specific roles of the H2 receptor in cardiac function, distinct from the often-confounding concurrent activation of H1 receptors by histamine. This guide will compare the documented effects of these two compounds on key cardiac parameters.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of this compound and histamine on cardiac contractility and heart rate as reported in experimental studies.

Table 1: Comparative Effects on Myocardial Contractility

CompoundSpecies/TissueEffectPotency/EfficacyCitation(s)
Histamine Human (isolated left ventricular preparations)Positive inotropic (increase in force of contraction)Full agonist[3]
This compound Human (isolated left ventricular preparations)Positive inotropic (increase in force of contraction)Partial agonist; maximal response is markedly and significantly less than that of histamine.[3][4][5]

Table 2: Comparative Effects on Heart Rate

CompoundSpecies/ModelEffectPotency (ED50)Citation(s)
Histamine Conscious DogPositive chronotropic (increase in heart rate)172 nmol/kg·hr[6][7]
This compound Conscious DogPositive chronotropic (increase in heart rate)5.6 nmol/kg·hr (approximately 30 times more potent than histamine)[6][7]

Experimental Protocols

The data presented in this guide are derived from established experimental models. Below are detailed methodologies for two key experimental setups used in the cited research.

Isolated Perfused Heart (Langendorff Preparation)

This ex vivo technique allows for the study of cardiac function in a controlled environment, free from systemic neurohumoral influences.[4][5]

Objective: To assess the effects of this compound and histamine on heart rate, contractile force, and coronary flow.

Methodology:

  • Animal Preparation: A male guinea pig (or other suitable species) is heparinized to prevent blood clotting.[5] The animal is then euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[5]

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[6]

  • Perfusion: The heart is retrogradely perfused through the aorta with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at a constant temperature (e.g., 37°C) and pressure.[5][6] This perfusion forces the aortic valve to close, directing the perfusate into the coronary arteries.

  • Data Acquisition:

    • A pressure transducer connected to a fluid-filled balloon inserted into the left ventricle measures isovolumetric contractile function (e.g., left ventricular developed pressure).

    • Heart rate is determined from the electrogram or pressure recordings.

    • Coronary flow can be measured by collecting the effluent from the pulmonary artery.

  • Drug Administration: After a stabilization period, this compound or histamine is infused into the perfusion line at varying concentrations to establish a dose-response relationship.

Isolated Papillary Muscle Preparation

This in vitro method is used to directly measure the contractility of a small, isolated piece of ventricular muscle.[8][9]

Objective: To directly assess the inotropic effects of this compound and histamine on cardiac muscle.

Methodology:

  • Tissue Isolation: The heart is excised and placed in a cardioplegic solution. The left ventricle is opened, and the anterior papillary muscle is carefully dissected.[10][11]

  • Mounting: Silk threads are tied to both ends of the papillary muscle. One end is attached to a fixed hook, and the other to a force transducer in an organ bath.[10][12]

  • Superfusion and Stimulation: The muscle is superfused with an oxygenated physiological salt solution at a constant temperature. The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz) to elicit contractions.[3][8]

  • Data Recording: The force of contraction is recorded by the force transducer.

  • Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or histamine to the superfusion solution.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

The cardiac effects of histamine and Impromidine are initiated by their binding to specific histamine receptors on the surface of cardiomyocytes. The downstream signaling cascades differ depending on the receptor subtype activated.

Histamine_H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Increased Contractility (species-dependent) Ca_release->Contraction PKC->Contraction

Caption: Histamine H1 Receptor Signaling Pathway in Cardiomyocytes.[13][14][15]

Histamine_H2_Signaling Ligand Histamine or Impromidine HCl H2R H2 Receptor Ligand->H2R Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels phosphorylates HeartRate Increased Heart Rate PKA->HeartRate modulates ion channels in pacemaker cells Ca_influx Increased Ca²⁺ Influx Ca_channels->Ca_influx Contraction Increased Contractility Ca_influx->Contraction

Caption: Histamine H2 Receptor Signaling Pathway in Cardiomyocytes.[16][17][18]

Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the effects of this compound and histamine on isolated cardiac tissue.

Experimental_Workflow Start Start Isolation Isolation of Cardiac Tissue (e.g., whole heart or papillary muscle) Start->Isolation Preparation Tissue Preparation (e.g., Langendorff perfusion or organ bath setup) Isolation->Preparation Stabilization Stabilization Period (baseline recording) Preparation->Stabilization Drug_Admin Drug Administration Stabilization->Drug_Admin Impromidine Impromidine HCl (cumulative concentrations) Drug_Admin->Impromidine Group 1 Histamine Histamine (cumulative concentrations) Drug_Admin->Histamine Group 2 Data_Acq Data Acquisition (e.g., contractility, heart rate, electrophysiology) Impromidine->Data_Acq Histamine->Data_Acq Washout Washout Period Data_Acq->Washout Washout->Drug_Admin Crossover (optional) Analysis Data Analysis (dose-response curves, statistical comparison) Washout->Analysis End End Analysis->End

Caption: Generalized Experimental Workflow for Cardiac Tissue Studies.

References

Impromidine Hydrochloride: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – A comprehensive analysis of Impromidine (B1671804) Hydrochloride's interaction with the full panel of histamine (B1213489) receptors reveals a complex pharmacological profile, extending beyond its well-established potent agonism at the H2 receptor. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Impromidine's cross-reactivity, supported by quantitative data and detailed experimental methodologies.

Impromidine Hydrochloride is a highly potent and specific histamine H2 receptor agonist.[1] However, further investigations have demonstrated its ability to interact with other histamine receptor subtypes, namely the H1, H3, and H4 receptors. Understanding this cross-reactivity is crucial for interpreting experimental results and for the development of more selective therapeutic agents.

Comparative Analysis of Receptor Activity

Impromidine's primary activity is as a potent partial agonist at the histamine H2 receptor.[2][3] Its effects at other histamine receptors are characterized by moderate antagonism at the H1 and H3 receptors, and partial agonism at the H4 receptor. The following table summarizes the available quantitative data on the interaction of Impromidine with each histamine receptor subtype.

Receptor SubtypeImpromidine's ActivityQuantitative Data (Value)Quantitative Data (Unit)SpeciesReference
H1 Receptor AntagonistpA2 ≈ 5.0 - 6.0 (Estimated)-Guinea PigImplied from multiple studies
H2 Receptor Partial AgonistED50 = 3.8nmol/kg·hr (in vivo)Dog[4]
H3 Receptor AntagonistpKi ≈ 6.0 - 7.0 (Estimated)--General literature suggestion
H4 Receptor Partial AgonistKi = 67nMHumanDrugBank, referencing Lim et al., 2005

Note: Estimated values are derived from qualitative descriptions in the literature and require confirmation from dedicated quantitative studies.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3 H3 Receptor cluster_H4 H4 Receptor H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Impromidine_H1 Impromidine (Antagonist) Impromidine_H1->H1 H2 H2R Gs Gs H2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Impromidine_H2 Impromidine (Partial Agonist) Impromidine_H2->H2 H3 H3R Gi Gi/o H3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Impromidine_H3 Impromidine (Antagonist) Impromidine_H3->H3 H4 H4R Gi_H4 Gi/o H4->Gi_H4 Chemotaxis Chemotaxis Gi_H4->Chemotaxis Impromidine_H4 Impromidine (Partial Agonist) Impromidine_H4->H4 Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., GTPγS Binding) start_binding Prepare membranes from cells expressing receptor subtype add_radioligand Incubate membranes with a radiolabeled ligand (e.g., [³H]mepyramine for H1R) start_binding->add_radioligand add_impromidine Add increasing concentrations of Impromidine add_radioligand->add_impromidine incubate Incubate to reach equilibrium add_impromidine->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze_binding Calculate Ki value from competition curve measure->analyze_binding start_functional Prepare membranes from cells expressing receptor subtype add_components Incubate membranes with GDP and agonist (for antagonist assay) start_functional->add_components add_impromidine_func Add increasing concentrations of Impromidine add_components->add_impromidine_func add_gtp Add [³⁵S]GTPγS add_impromidine_func->add_gtp incubate_func Incubate add_gtp->incubate_func separate_func Separate bound and free [³⁵S]GTPγS incubate_func->separate_func measure_func Measure radioactivity separate_func->measure_func analyze_functional Determine EC50 (agonist) or IC50/pA2 (antagonist) measure_func->analyze_functional

References

Validating the In Vivo Efficacy of Newly Synthesized Impromidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of newly synthesized Impromidine (B1671804) Hydrochloride against established alternatives for stimulating gastric acid secretion and modulating cardiovascular function. The information presented is supported by experimental data to aid researchers in the evaluation and application of this potent histamine (B1213489) H₂ receptor agonist.

Comparative Efficacy of Gastric Acid Secretagogues

Impromidine Hydrochloride is a highly potent and specific histamine H₂ receptor agonist.[1] Its primary in vivo effect is the robust stimulation of gastric acid secretion.[2] This section compares its efficacy with histamine, a natural H₂ receptor agonist, and pentagastrin (B549294), a synthetic polypeptide that mimics the action of gastrin.

Data Summary: Gastric Acid Secretion

CompoundAnimal ModelPotency (ED₅₀)Maximum Response (Eₘₐₓ)Antagonist
This compound Conscious Dog3.8 nmol/kg·hrEquivalent to histamineCimetidine (B194882) (pA₂: 5.99)[2]
HistamineConscious Dog145 nmol/kg·hr-Cimetidine
PentagastrinHumanNot explicitly stated, optimal dose 6 µg/kg[3]Peak acid output not significantly different from Impromidine (10 µg/kg·hr)[4]Cimetidine (competitive and non-competitive inhibition)[5]

Table 1: Comparative in vivo efficacy of this compound and alternatives on gastric acid secretion. ED₅₀ represents the dose required to produce 50% of the maximal response. pA₂ is a measure of antagonist potency.

Comparative Cardiovascular Effects

This compound also exerts significant effects on the cardiovascular system, primarily through H₂ receptor stimulation in the heart and peripheral vasculature.

Data Summary: Cardiovascular Effects

CompoundAnimal ModelEffect on Heart RateEffect on Blood PressureAntagonist
This compound Conscious DogIncrease (ED₅₀: 5.6 nmol/kg·hr)[2]Decrease in systolic blood pressure[2]Cimetidine (pA₂: 6.03 for HR, 6.32 for BP)[2]
HistamineConscious DogIncrease (ED₅₀: 172 nmol/kg·hr)[2]Decrease in systolic blood pressureCimetidine
PentagastrinHumanTransient increase (tachycardia)[6]Transient decrease (hypotension)[6]-

Table 2: Comparative in vivo cardiovascular effects of this compound and alternatives. ED₅₀ represents the dose required to produce 50% of the maximal response. pA₂ is a measure of antagonist potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies.

Measurement of Gastric Acid Secretion in Conscious Dogs with Gastric Fistula

This protocol is adapted from studies evaluating the effects of H₂ receptor agonists on gastric acid secretion.[2]

  • Animal Model: Adult male beagle dogs (10-15 kg) with a chronic gastric fistula.

  • Housing and Acclimatization: Animals are housed in individual pens and allowed to acclimate to the laboratory environment for at least two weeks prior to the study.

  • Fasting: Dogs are fasted for 18-24 hours before the experiment, with free access to water.

  • Experimental Setup: The dog is placed in a comfortable sling. The gastric fistula is opened, and the stomach is gently washed with warm water until the returns are clear. Gastric juice is collected continuously in 15-minute intervals.

  • Basal Secretion: A basal period of at least 60 minutes is allowed to establish a stable baseline of acid output.

  • Drug Administration:

    • This compound, histamine, or pentagastrin is administered via a continuous intravenous infusion through a cephalic vein.

    • Dose-response curves are generated by administering the agonist in a step-wise manner, with each dose infused for a specific duration (e.g., 45 minutes).

  • Sample Analysis: The volume of each 15-minute gastric juice sample is measured. The acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0 using a pH meter. Acid output is expressed as milliequivalents per 15 minutes.

  • Antagonist Studies: To determine the mechanism of action, a competitive antagonist such as cimetidine can be administered as a continuous intravenous infusion prior to and during the agonist infusion.

Measurement of Cardiovascular Parameters in Conscious Rats

This protocol outlines a method for the continuous monitoring of cardiovascular parameters in freely moving rats.[7]

  • Animal Model: Adult male Sprague-Dawley rats (250-300 g).

  • Surgical Implantation of Telemetry Device:

    • Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

    • A telemetry transmitter for measuring blood pressure and heart rate is surgically implanted. The pressure catheter is inserted into the abdominal aorta, and the transmitter body is placed in the peritoneal cavity.

    • Animals are allowed a recovery period of at least one week.

  • Experimental Setup: Rats are housed individually in their home cages placed on top of a receiver that collects the telemetry signals.

  • Acclimatization: Animals are allowed to acclimate to the experimental setup for at least 24 hours before data collection.

  • Drug Administration: this compound or other test compounds are administered via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Data Acquisition: Blood pressure and heart rate are continuously recorded before, during, and after drug administration. Data is typically averaged over specific time intervals.

  • Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and plotted over time to determine the onset, magnitude, and duration of the cardiovascular effects.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Impromidine Impromidine H2_Receptor Histamine H₂ Receptor Impromidine->H2_Receptor Binds G_Protein Gαs Protein H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H⁺/K⁺-ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Leads to

Caption: Signaling pathway of this compound in gastric parietal cells.

Experimental Workflow: Comparative In Vivo Efficacy

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., Conscious Dog/Rat) Surgical_Prep Surgical Preparation (e.g., Gastric Fistula/Telemetry Implant) Animal_Model->Surgical_Prep Acclimatization Acclimatization Period Surgical_Prep->Acclimatization Fasting Fasting (for gastric studies) Acclimatization->Fasting Baseline Establish Baseline (Gastric Acid/Cardiovascular) Fasting->Baseline Drug_Admin Administer Test Compounds Baseline->Drug_Admin Impromidine Impromidine HCl Drug_Admin->Impromidine Alternative Alternative (Histamine/Pentagastrin) Drug_Admin->Alternative Data_Collection Continuous Data Collection Impromidine->Data_Collection Alternative->Data_Collection Quantify Quantify Physiological Response (Acid Output/HR/BP) Data_Collection->Quantify Compare Compare Potency & Efficacy (ED₅₀, Eₘₐₓ) Quantify->Compare Antagonism Perform Antagonist Studies (e.g., with Cimetidine) Compare->Antagonism Conclusion Draw Conclusions Antagonism->Conclusion

Caption: Workflow for comparing the in vivo efficacy of this compound.

Side Effect Profile

An objective evaluation of a new compound necessitates a comparison of its side effect profile with existing alternatives.

  • This compound: The primary side effects are cardiovascular, including increased heart rate and decreased blood pressure.[2][8] These effects are mediated by H₂ receptors.[8]

  • Histamine: In addition to its effects on gastric secretion and the cardiovascular system, histamine can cause bronchoconstriction and other allergy-like symptoms through its action on H₁ receptors.[9] Its use in research can be complicated by these widespread effects.[10][11][12]

  • Pentagastrin: Common side effects include abdominal discomfort, nausea, vomiting, and flushing.[6][13] Transient changes in blood pressure and heart rate can also occur.[6] In rare cases, it can induce panic-like anxiety.[14]

  • Cimetidine (Antagonist): While generally well-tolerated, cimetidine can cause side effects such as headache, dizziness, and diarrhea.[15] With long-term or high-dose use, it has been associated with gynecomastia and can inhibit the metabolism of other drugs.[16][17][18]

Conclusion

Newly synthesized this compound is a potent and specific tool for the in vivo study of histamine H₂ receptor-mediated effects. Its high potency in stimulating gastric acid secretion, significantly greater than that of histamine, makes it a valuable research compound. However, its pronounced cardiovascular effects must be carefully considered in experimental design. Compared to pentagastrin, this compound demonstrates a comparable maximal effect on gastric acid secretion. The choice of agent will depend on the specific research question, the desired duration of action, and the acceptable side effect profile. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their in vivo studies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Impromidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Impromidine Hydrochloride. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification

This compound is classified as a hazardous substance. According to its Safety Data Sheet, it is toxic if swallowed and fatal if inhaled. It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to prevent exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Handling Solid Compound Safety glasses with side shields or goggles. A face shield may be required for larger quantities[1].Double gloving with powder-free chemotherapy gloves is recommended. Change gloves frequently (e.g., every 30-60 minutes) or immediately if contaminated[1][2][3].A NIOSH-approved respirator (e.g., N95 or higher) is necessary, especially when there is a risk of generating dust[4].A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[2][3].
Preparing Solutions Chemical splash goggles and a face shield to protect against splashes[1][4].Double gloving with chemotherapy-rated gloves. Ensure gloves have been tested for resistance to the specific solvent being used[5].Work in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to avoid inhalation of aerosols[5]. If not possible, a respirator is required.A disposable, fluid-resistant gown[2].
Administering the Compound Safety glasses or goggles[1].Double gloving with chemotherapy-rated gloves[3].Not generally required if administered in a well-ventilated area without aerosolization.A disposable laboratory coat or gown[2].
Spill Cleanup Chemical splash goggles and a face shield[6].Heavy-duty, chemical-resistant gloves[6].A self-contained breathing apparatus may be necessary for large spills. For smaller spills, an approved respirator for powders or aerosols is required[6].A chemical-resistant suit or "bunny suit" may be required for large spills[4].
Waste Disposal Safety glasses or goggles.Double gloving with chemotherapy-rated gloves[2].Not generally required if waste is properly contained.A disposable laboratory coat or gown.

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet[5].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[7]. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse[7].

Spill Response Protocol: In the event of a spill, follow these steps:

  • Evacuate and Notify: Immediately alert others in the vicinity and evacuate the area if necessary[6].

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above[6][8].

  • Contain the Spill: For solid spills, carefully cover with a damp paper towel to avoid generating dust[9]. For liquid spills, use an absorbent material to dike the spill and prevent it from spreading[8][10].

  • Clean Up:

    • Solids: Gently sweep the material into a suitable container for hazardous waste. Avoid creating dust.

    • Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal[9].

  • Decontaminate: Clean the spill area three times with a detergent solution followed by clean water[6].

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

Waste Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Place waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Conduct Risk Assessment B Select & Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) A->B C Work in a Ventilated Enclosure (Fume Hood / BSC) B->C D Weigh & Prepare Compound C->D E Perform Experiment D->E Spill Spill Occurs? E->Spill F Decontaminate Work Surfaces G Segregate & Label Hazardous Waste F->G H Doff & Dispose of PPE Correctly G->H I Wash Hands Thoroughly H->I Spill->F No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->F

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Impromidine Hydrochloride
Reactant of Route 2
Impromidine Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.